molecular formula C10H19NO2S B170092 tert-Butyl 4-mercaptopiperidine-1-carboxylate CAS No. 134464-79-2

tert-Butyl 4-mercaptopiperidine-1-carboxylate

Cat. No.: B170092
CAS No.: 134464-79-2
M. Wt: 217.33 g/mol
InChI Key: USYCVFFWCMHPPG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-mercaptopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO2S and its molecular weight is 217.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-sulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYCVFFWCMHPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619851
Record name tert-Butyl 4-sulfanylpiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134464-79-2
Record name tert-Butyl 4-sulfanylpiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-sulfanylpiperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing tert-butyl 4-mercaptopiperidine-1-carboxylate, a crucial building block in the development of various pharmaceutical compounds. The information presented herein is curated for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive resource for the synthesis and characterization of this versatile intermediate.

Introduction

This compound is a key heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. The presence of a protected amine and a reactive thiol group makes it a valuable synthon for introducing the 4-mercaptopiperidine moiety into larger, more complex structures. This guide details the most common and effective synthetic routes starting from readily available precursors: tert-butyl 4-hydroxypiperidine-1-carboxylate and N-Boc-4-piperidone.

Synthesis Pathways

Two principal synthetic strategies have been established for the preparation of this compound, each originating from a different commercially available starting material.

Pathway 1: From tert-Butyl 4-hydroxypiperidine-1-carboxylate

This pathway involves the conversion of a hydroxyl group at the 4-position of the piperidine ring into a thiol group. Two effective methods for this transformation are the Mitsunobu reaction followed by hydrolysis, and a direct conversion using Lawesson's reagent.

  • Method A: Mitsunobu Reaction and Thioacetate Hydrolysis

    This two-step sequence is a reliable method that proceeds with inversion of stereochemistry at the C-4 position. The alcohol is first converted to a thioacetate, which is then hydrolyzed to yield the desired thiol.

    • Step 1: Synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate

    • Step 2: Hydrolysis to this compound

  • Method B: Direct Conversion with Lawesson's Reagent

    A one-pot reaction with Lawesson's reagent provides a direct route from the alcohol to the thiol, though it may sometimes be accompanied by elimination byproducts.

Pathway 2: From N-Boc-4-piperidone

This approach begins with the keto-functionalized piperidine and involves the formation of a thioketone intermediate, which is subsequently reduced to the target thiol.

  • Thionation and Reduction

    The ketone is first converted to the corresponding thioketone using a thionating agent like Lawesson's reagent. The thioketone is then reduced to the final product.

Data Presentation

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis via Mitsunobu Reaction of tert-Butyl 4-hydroxypiperidine-1-carboxylate

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1tert-Butyl 4-hydroxypiperidine-1-carboxylate, Thioacetic acidPPh₃, DIADTHF0 to RT1285-95>95
2tert-Butyl 4-(acetylthio)piperidine-1-carboxylateLiOH or NaOHMethanol/WaterRT2-490-98>98

Table 2: Synthesis via Direct Conversion of tert-Butyl 4-hydroxypiperidine-1-carboxylate

ReactantReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
tert-Butyl 4-hydroxypiperidine-1-carboxylateLawesson's ReagentTolueneReflux4-860-75>90

Table 3: Synthesis from N-Boc-4-piperidone

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1N-Boc-4-piperidoneLawesson's ReagentTolueneReflux6-1070-85>90
2N-Boc-4-thiopiperidoneNaBH₄Methanol0 to RT1-280-90>95

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

Step 1: Synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Thioacetic acid (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl 4-(acetylthio)piperidine-1-carboxylate.

Step 2: Hydrolysis to this compound

  • The tert-butyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

  • An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is then acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound from N-Boc-4-piperidone

Step 1: Synthesis of N-Boc-4-thiopiperidone

  • A mixture of N-Boc-4-piperidone (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene is heated to reflux under an inert atmosphere for 6-10 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give N-Boc-4-thiopiperidone.

Step 2: Reduction to this compound

  • To a solution of N-Boc-4-thiopiperidone (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Mandatory Visualization

Synthesis_Pathways cluster_path1 Pathway 1: From tert-Butyl 4-hydroxypiperidine-1-carboxylate cluster_methodA Method A: Mitsunobu Reaction cluster_methodB Method B: Direct Conversion cluster_path2 Pathway 2: From N-Boc-4-piperidone start1 tert-Butyl 4-hydroxypiperidine-1-carboxylate thioacetate tert-Butyl 4-(acetylthio)piperidine-1-carboxylate start1->thioacetate 1. PPh₃, DIAD 2. Thioacetic Acid end_product tert-Butyl 4-mercaptopiperidine-1-carboxylate start1->end_product Lawesson's Reagent Toluene, Reflux thioacetate->end_product LiOH or NaOH Methanol/Water start2 N-Boc-4-piperidone thioketone N-Boc-4-thiopiperidone start2->thioketone Lawesson's Reagent Toluene, Reflux thioketone->end_product NaBH₄ Methanol Experimental_Workflow_Mitsunobu cluster_step1 Step 1: Thioacetate Formation cluster_step2 Step 2: Hydrolysis A1 Dissolve alcohol and PPh₃ in THF A2 Cool to 0°C A1->A2 A3 Add DIAD dropwise A2->A3 A4 Add Thioacetic Acid dropwise A3->A4 A5 Stir at RT for 12h A4->A5 A6 Purify by column chromatography A5->A6 B1 Dissolve thioacetate in MeOH/H₂O A6->B1 Intermediate B2 Add aq. LiOH or NaOH B1->B2 B3 Stir at RT for 2-4h B2->B3 B4 Acidify and Extract B3->B4 B5 Dry, Filter, and Concentrate B4->B5 end end B5->end Final Product

Physicochemical properties of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 134464-79-2) is a heterocyclic organic compound featuring a piperidine ring functionalized with both a thiol (-SH) group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the reactive thiol group and the synthetically versatile Boc-protected amine makes this molecule a valuable building block in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its reactivity, stability, and suitability for various synthetic transformations, as well as influencing the properties of larger molecules derived from it. This guide provides a summary of its key physicochemical properties and detailed protocols for their experimental determination.

Core Physicochemical Properties

The quantitative data for this compound are summarized below. It is important to note that while some properties are readily available, others such as melting point, pKa, and logP often require experimental determination for a specific batch or purity level.

PropertyValueSource
CAS Number 134464-79-2[1]
Molecular Formula C₁₀H₁₉NO₂S[1]
Molecular Weight 217.33 g/mol Calculated
Physical Form Solid[1]
Purity ≥98% (Typical)[1]
InChI Key USYCVFFWCMHPPG-UHFFFAOYSA-N[1]
Storage Conditions Inert atmosphere, 2-8°C[1]
Melting Point Not specified; requires experimental determination.
Boiling Point Not specified; requires experimental determination.
pKa (Thiol) Not specified; requires experimental determination. Aliphatic thiols typically have pKa values in the range of 9-11.[2][3]
logP Not specified; requires experimental determination or calculation.
Solubility Not specified; requires experimental determination.

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is fundamental in drug development.[4] The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point provides information on the identity and purity of a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range. The capillary method is standard.[5]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[5]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a new sample.[6][7]

  • Accurate Measurement: Heat the sample at a medium rate until the temperature is about 15-20°C below the expected melting point.[6]

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[7]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid is observed.[6]

    • T₂: The temperature at which the entire sample has completely melted into a transparent liquid.[6]

  • Reporting: The melting point is reported as the range T₁ - T₂.

G cluster_workflow Workflow for Melting Point Determination prep Prepare Dry, Powdered Sample load Load 2-3mm of Sample into Capillary Tube prep->load insert Insert Tube into Melting Point Apparatus load->insert heat Heat Slowly (1-2°C / min) insert->heat observe Observe Melting heat->observe record Record Temperature Range (First Drop to Complete Liquefaction) observe->record G cluster_workflow Workflow for Shake-Flask Solubility Determination prep Add Excess Solid to Buffer in a Sealed Vial agitate Agitate at Constant Temperature (e.g., 24-48 hours) prep->agitate separate Separate Phases (Centrifuge / Filter) agitate->separate supernatant Collect Saturated Supernatant separate->supernatant analyze Analyze Concentration (HPLC or UV-Vis) supernatant->analyze result Report Solubility (e.g., in µg/mL) analyze->result G cluster_workflow Workflow for Shake-Flask LogP Determination prep Prepare Pre-saturated Octanol and Water/Buffer dissolve Dissolve Compound and Mix Phases prep->dissolve equilibrate Shake to Equilibrate Partitioning dissolve->equilibrate separate Separate Octanol and Aqueous Layers equilibrate->separate analyze_org Analyze [Conc] in Octanol Phase separate->analyze_org analyze_aq Analyze [Conc] in Aqueous Phase separate->analyze_aq calculate Calculate P = [Octanol]/[Aqueous] and LogP = log10(P) analyze_org->calculate analyze_aq->calculate G cluster_props Core Physicochemical Properties cluster_adme Biological Consequences (ADME) cluster_dev Drug Development Outcome Sol Aqueous Solubility Abs Absorption Sol->Abs influences LogP Lipophilicity (LogP) LogP->Abs influences Dist Distribution LogP->Dist influences Met Metabolism LogP->Met influences pKa Ionization (pKa) pKa->Sol pKa->Abs Opt Lead Optimization Abs->Opt Dist->Opt Met->Opt Exc Excretion Exc->Opt

References

An In-depth Technical Guide to tert-Butyl 4-mercaptopiperidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Due to its limited commercial availability, this guide focuses on a proposed synthetic pathway, physicochemical properties of its precursor, and its prospective applications, particularly in the realm of bioconjugation and targeted therapeutics.

Chemical Structure and Identification

Chemical Name: this compound Molecular Formula: C₁₀H₁₉NO₂S Molecular Weight: 217.33 g/mol Structure:

The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is crucial for modulating its reactivity during synthetic transformations. The key functional group is the thiol (-SH) at the C4 position, which opens up a wide array of possibilities for covalent modification and conjugation.

Physicochemical Properties of a Key Precursor

Given the absence of experimental data for the target compound, the properties of its likely precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2) , are summarized below to provide an estimation of the general characteristics of this class of molecules.[1][2]

PropertyValue
CAS Number 109384-19-2
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol [1]
Appearance White to cream powder[2]
Melting Point 61-65 °C[2]
Boiling Point 292.3±33.0 °C (Predicted)[2]
Density 1.107±0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform, Ethyl Acetate[2]
pKa 14.80±0.20 (Predicted)[2]

Proposed Synthetic Pathway

A reliable synthetic route to this compound can be achieved from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. Two common and effective methods for the conversion of alcohols to thiols are the Mitsunobu reaction and a two-step procedure involving tosylation followed by nucleophilic substitution.

G cluster_0 Proposed Synthesis of this compound A tert-Butyl 4-hydroxypiperidine-1-carboxylate B Activation of Hydroxyl Group A->B (e.g., TsCl, pyridine or PPh3, DIAD) C Intermediate (e.g., Tosylate or Mitsunobu Adduct) B->C D Nucleophilic Substitution with a Thiol Source C->D (e.g., KSAc or NaSH) E This compound D->E F Optional Deprotection E->F (e.g., TFA or HCl) G 4-Mercaptopiperidine F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Method A: Two-Step Synthesis via Tosylate Intermediate

This robust method involves the activation of the hydroxyl group as a tosylate, which is a good leaving group, followed by displacement with a sulfur nucleophile.

Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq.) or triethylamine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the tosylated intermediate.

Step 2: Synthesis of this compound

  • Dissolve the tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Add a sulfur nucleophile, such as potassium thioacetate (KSAc) (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The resulting thioacetate can be hydrolyzed to the thiol by treatment with a base (e.g., sodium methoxide in methanol) or an acid.

  • Alternatively, using sodium hydrosulfide (NaSH) as the nucleophile can directly yield the thiol, though this reagent is more hazardous.

  • Purify the final product by column chromatography.

Method B: Mitsunobu Reaction

The Mitsunobu reaction allows for a one-pot conversion of the alcohol to a thioester, which can then be hydrolyzed to the desired thiol.[3][4] This reaction typically proceeds with inversion of stereochemistry.

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add thioacetic acid (1.2 eq.).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the thioacetate intermediate.

  • Hydrolyze the thioacetate to the thiol as described in Method A, Step 2.

Applications in Drug Discovery and Development

The piperidine scaffold is a prevalent motif in a vast number of FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in three-dimensional space.[5][6][7] The introduction of a thiol group at the 4-position of the N-Boc-piperidine ring creates a valuable building block for several advanced applications in drug discovery.

G cluster_1 Applications in Bioconjugation and Targeted Therapies A This compound B Deprotection (TFA/HCl) A->B C 4-Mercaptopiperidine B->C D Linker for Antibody-Drug Conjugates (ADCs) C->D Conjugation to antibody via linker E Component of PROTACs C->E Incorporation into E3 ligase or target protein ligand F Labeling of Biomolecules C->F Attachment of fluorescent dyes or imaging agents

Caption: Potential applications of 4-mercaptopiperidine in bioconjugation.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The thiol group is highly nucleophilic and can react specifically with various electrophilic partners, making it ideal for bioconjugation.[8][][10] After deprotection of the Boc group, the resulting 4-mercaptopiperidine can be used as a linker to attach cytotoxic drugs to antibodies, forming ADCs. The thiol can react with maleimides, haloacetates, or pyridyl disulfides on the antibody or a linker attached to it.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The functionalized piperidine ring can serve as a core scaffold or part of a linker in a PROTAC molecule, with the thiol group providing a convenient handle for attaching either the target protein ligand or the E3 ligase ligand.

Synthesis of Novel Chemical Entities

As a versatile building block, this compound can be used in the synthesis of a wide range of more complex molecules. The thiol group can be alkylated, oxidized to disulfides or sulfonic acids, or participate in various coupling reactions, enabling the exploration of diverse chemical space in the search for new therapeutic agents.

Conclusion

While not a readily available commercial product, this compound represents a highly valuable synthetic intermediate for researchers in drug discovery. The synthetic pathways outlined in this guide, based on well-established chemical transformations, provide a practical approach to its preparation. The unique combination of a protected piperidine scaffold and a reactive thiol functional group makes this compound a powerful tool for the construction of sophisticated molecular architectures, including ADCs and PROTACs, which are at the forefront of modern therapeutic development.

References

Spectroscopic Profile of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for the key intermediate, tert-butyl 4-mercaptopiperidine-1-carboxylate. This guide includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing a protected amine and a reactive thiol group, makes it a versatile synthon for introducing the mercaptopiperidine moiety into target molecules. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this intermediate in drug discovery and development pipelines. This guide presents a consolidated reference for its ¹H NMR, ¹³C NMR, IR, and MS spectral data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.86br s2HH-2e, H-6e
2.89t, J = 11.6 Hz2HH-2a, H-6a
2.70 - 2.60m1HH-4
1.95d, J = 13.2 Hz2HH-3e, H-5e
1.45s9HC(CH₃)₃
1.44 - 1.35m2HH-3a, H-5a
1.34t, J = 8.0 Hz1HSH

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
154.8C=O
79.4C (CH₃)₃
44.0 (br)C-2, C-6
38.6C-4
35.1C-3, C-5
28.4C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2973StrongC-H stretch (alkane)
2854MediumC-H stretch (alkane)
2568WeakS-H stretch
1685StrongC=O stretch (carbamate)
1421MediumC-H bend (alkane)
1245StrongC-N stretch
1165StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon
232.1[M+H]⁺
176.1[M - C₄H₉O₂ + H]⁺
132.1[M - C₅H₉O₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for proton and 101 MHz for carbon nuclei. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The data was acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR Neat Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR Sample MS Mass Spectrometry (ESI-MS) Dissolution->MS MS Sample NMR_Data NMR Spectra Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion Peak, Fragmentation) MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

This technical guide provides a centralized resource for the essential spectroscopic data of this compound, facilitating its reliable identification and use in synthetic applications.

Navigating the Commercial Landscape of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a protected piperidine ring and a reactive thiol group, makes it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical information to assist researchers and drug development professionals in sourcing and utilizing this important chemical entity.

Commercial Availability and Suppliers

This compound (CAS No. 134464-79-2) is readily available from a number of chemical suppliers. The purity, quantity, and pricing can vary between suppliers, and it is advisable to request certificates of analysis for quality assurance. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct Name/SynonymCAS No.PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich This compound134464-79-298%100 mg, 250 mg, 1 g, 5 g$12.65 (100 mg), $29.90 (250 mg), $51.75 (1 g), $142.60 (5 g)
AK Scientific, Inc. This compound134464-79-2-InquiryInquiry
Ambeed, Inc. This compound134464-79-2-InquiryInquiry
BLD Pharmatech Ltd. This compound134464-79-2-InquiryInquiry
Leap Chem Co., Ltd. This compound134464-79-2-InquiryInquiry
DSL Chemicals (Shanghai) Co., Ltd. 1-N-Boc-4-Mercaptopiperidine134464-79-2-InquiryInquiry
Dayang Chem (Hangzhou) Co.,Ltd. tert-Butyl 4-sulfanylpiperidine-1-carboxylate134464-79-2-InquiryInquiry
Amadis Chemical Company Limited This compound134464-79-2-InquiryInquiry

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The table indicates that while several companies list the product, detailed quantitative data beyond what is provided by major distributors like Sigma-Aldrich is often available only upon direct inquiry.

Synthetic Considerations

A potential synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Pathway A 1-Boc-4-hydroxypiperidine B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Activating Agent (TsCl or MsCl), Base (e.g., Pyridine) C 1-Boc-4-(tosyloxy)piperidine B->C D Nucleophilic Substitution with a Thiolating Agent (e.g., NaSH, Thioacetate) C->D E This compound D->E

Caption: Plausible synthetic route for this compound.

Detailed Hypothetical Protocol:

  • Activation of the Hydroxyl Group: 1-Boc-4-hydroxypiperidine would be dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. The solution would be cooled in an ice bath, followed by the addition of a base, for example, triethylamine or pyridine. An activating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), would then be added portion-wise. The reaction mixture would be stirred at a low temperature and gradually allowed to warm to room temperature to form the corresponding tosylate or mesylate intermediate.

  • Nucleophilic Substitution: The activated intermediate would then be subjected to nucleophilic substitution with a sulfur nucleophile. A common method involves reacting the tosylate or mesylate with a source of hydrosulfide, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF). Alternatively, a protected thiol, like potassium thioacetate, could be used, followed by a deacetylation step.

  • Work-up and Purification: Upon completion of the reaction, an aqueous work-up would be performed to remove inorganic byproducts. The crude product would then be extracted into an organic solvent, dried, and concentrated under reduced pressure. Final purification would likely be achieved through column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the versatility of the piperidine scaffold and the reactivity of the thiol group. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions at the thiol position before deprotection and further modification of the piperidine nitrogen.

The thiol group is a key functional handle for various chemical transformations, including:

  • Nucleophilic substitution reactions: The thiol can act as a nucleophile to form thioethers.

  • Michael additions: It can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Disulfide bond formation: The thiol can be oxidized to form disulfide bridges, which can be relevant in the design of certain therapeutic agents.

A logical workflow for the utilization of this building block in a drug discovery context is depicted below:

G cluster_1 Drug Discovery Workflow Start This compound Step1 Thiol-based Conjugation (e.g., Thioether formation) Start->Step1 Step2 Intermediate A Step1->Step2 Step3 Deprotection of Boc Group Step2->Step3 Acidic Conditions (e.g., TFA) Step4 Intermediate B (Free Piperidine Nitrogen) Step3->Step4 Step5 Functionalization of Piperidine Nitrogen (e.g., Amidation, Reductive Amination) Step4->Step5 Step6 Final Compound Library Step5->Step6 Step7 Biological Screening Step6->Step7

Caption: General workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. While a variety of suppliers offer this compound, researchers should perform due diligence to ensure the quality and purity required for their specific applications. The synthetic accessibility and the dual functionality of this molecule, with a modifiable thiol group and a protected nitrogen, provide a robust platform for the generation of diverse chemical libraries for biological screening. This guide serves as a foundational resource for scientists and researchers looking to incorporate this versatile intermediate into their drug discovery programs.

Reactivity Profile of the Thiol Group in tert-Butyl 4-mercaptopiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique properties of its thiol functionality. This document details its nucleophilic and redox properties, supported by estimated quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant reaction pathways and workflows.

Core Reactivity Profile

The thiol group of this compound exhibits a characteristic reactivity profile dominated by its nucleophilicity and susceptibility to oxidation. The electron-donating nature of the piperidine ring is expected to slightly enhance the nucleophilicity of the thiol group compared to simple alkyl thiols. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides steric hindrance and influences the overall solubility and handling of the compound.

Nucleophilicity and Acidity

Estimated Physicochemical Properties:

PropertyEstimated ValueBasis for Estimation
pKa (Thiol) 9.5 - 10.5Based on the pKa of similar aliphatic thiols and considering the electronic effects of the N-Boc-piperidine scaffold.
Molecular Weight 217.34 g/mol Calculated from the chemical formula (C₁₀H₁₉NO₂S).
Redox Chemistry: Oxidation to Disulfides

A key feature of the thiol group is its propensity to undergo oxidation, primarily to form a disulfide bond. This reversible reaction is a cornerstone of protein chemistry and is increasingly utilized in the design of covalent drugs and probes. The oxidation can be achieved using a variety of mild oxidizing agents.

Estimated Redox Potential:

ReactionEstimated Standard Potential (E°)Notes
2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ -0.2 to -0.3 V (vs. SHE)This is a typical range for aliphatic thiols. The exact potential is influenced by the local environment and pH.

Key Reactions and Experimental Protocols

The thiol group of this compound can participate in a variety of important chemical transformations, making it a valuable synthon for the introduction of a piperidine moiety.

S-Alkylation (Thioether Formation)

The nucleophilic thiol can readily react with alkyl halides and other electrophiles to form stable thioether linkages. This reaction is fundamental for constructing various molecular architectures.

Experimental Protocol: General Procedure for S-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or THF.

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the solution at 0 °C to form the thiolate.

  • Electrophile Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Michael Addition

The thiolate anion is a potent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as maleimides and acrylates. This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins.

Experimental Protocol: Michael Addition to a Maleimide

  • Dissolution: Dissolve this compound (1.0 eq.) and the maleimide derivative (1.0 eq.) in a suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or DMF) and an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

  • Purification: Upon completion, the product can often be purified by preparative HPLC or column chromatography.

Disulfide Bond Formation

Controlled oxidation of the thiol leads to the formation of a symmetrical disulfide. This can be a key step in the synthesis of molecules designed to interact with the cellular redox environment.

Experimental Protocol: Air Oxidation to Form the Disulfide

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of DMF and water.

  • Basification: Add a catalytic amount of a base, such as triethylamine or ammonia, to facilitate thiolate formation.

  • Oxidation: Stir the solution open to the air for 24-48 hours. The progress of the oxidation can be monitored by TLC or LC-MS.

  • Purification: Once the starting material is consumed, the disulfide product can be isolated by extraction and purified by crystallization or column chromatography.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.

Thiol_Reactivity_Pathways Thiol tert-Butyl 4-mercaptopiperidine-1-carboxylate Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Disulfide Disulfide Thiol->Disulfide Oxidation Thiolate->Thiol Protonation Thioether Thioether (S-Alkylation Product) Thiolate->Thioether SN2 Reaction MichaelAdduct Michael Adduct Thiolate->MichaelAdduct Michael Addition AlkylHalide Alkyl Halide (R-X) Maleimide Maleimide Oxidant Mild Oxidant (e.g., O2, I2) Base Base

Caption: Key reaction pathways of the thiol group.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Isolation cluster_purification Purification and Analysis ReagentPrep Prepare Solutions of Thiol and Electrophile/Oxidant ReactionMix Combine Reagents (with base/catalyst if needed) ReagentPrep->ReactionMix Monitoring Monitor Progress (TLC, LC-MS) ReactionMix->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Crystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for thiol reactions.

Applications in Drug Development and Chemical Biology

The reactivity profile of this compound makes it a valuable tool in several areas of pharmaceutical and biological research:

  • Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues in target proteins, leading to irreversible inhibition.

  • Bioconjugation: The piperidine thiol can be used to attach payloads, such as imaging agents or cytotoxic drugs, to biomolecules through stable thioether or Michael adduct linkages.

  • PROTACs and Molecular Glues: The piperidine scaffold is a common motif in proteolysis-targeting chimeras (PROTACs) and molecular glues. The thiol group provides a convenient handle for linker attachment.

  • Redox-Responsive Systems: The reversible formation of disulfide bonds can be exploited to design drug delivery systems or probes that respond to the cellular redox environment.

Conclusion

This compound possesses a versatile thiol group with a well-defined reactivity profile. Its nucleophilicity allows for the formation of stable thioether and Michael adducts, while its susceptibility to oxidation enables the formation of reversible disulfide bonds. Although specific quantitative data for this molecule is limited, its reactivity can be reliably predicted based on the behavior of analogous compounds. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic and drug discovery endeavors.

The Versatile Scaffolding of Tert-Butyl 4-Mercaptopiperidine-1-Carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds have garnered significant attention due to their ability to confer desirable pharmacokinetic and pharmacodynamic properties. Tert-butyl 4-mercaptopiperidine-1-carboxylate has emerged as a particularly valuable synthon, offering a unique combination of a conformationally restricted piperidine ring, a reactive thiol group, and a protecting group amenable to facile cleavage. This technical guide explores the potential applications of this versatile molecule in medicinal chemistry, with a focus on its role in the development of potent and selective enzyme inhibitors.

A Key Building Block for Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Dysregulation of MMP activity has been implicated in a range of pathologies, including cancer, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of pharmaceutical research. The thiol group of this compound makes it an ideal candidate for targeting the zinc ion in the active site of MMPs, a key interaction for potent inhibition.

Quantitative Data on Piperidine-Based MMP Inhibitors

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the broader class of piperidine and piperazine-based MMP inhibitors demonstrates the potential of this scaffold. The following table summarizes the inhibitory activities of representative compounds from the literature.

Compound ClassTarget MMPsIC50 (nM)Reference
Piperazine Hydroxamic Acid AnalogMMP-1, MMP-9, MMP-13, TACEVaries with substitutions[1][2]
Piperidine Hydroxamic Acid AnalogMMP-1, TACEVaries with substitutions[2]
Diazepine Hydroxamic Acid AnalogMMP-1, MMP-9, MMP-13Varies with substitutions[1][2]
Piperazine-based Inhibitor (Compound 20)MMP-1, MMP-3, MMP-9, MMP-1324, 18, 1.9, 1.3[3]
Non-chelating Piperidine-based Inhibitor (10d)MMP-133.4[4]

Proposed Synthetic Pathway and Experimental Protocols

The versatility of this compound allows for its incorporation into a variety of molecular frameworks. A plausible synthetic route to a potent MMP inhibitor is outlined below, demonstrating the utility of this building block.

G A This compound B S-Alkylation with an electrophilic scaffold (e.g., α-bromo-substituted ester) A->B Base (e.g., NaH) C Intermediate with piperidine-thioether linkage B->C D Deprotection of Boc group (e.g., TFA) C->D Acidic conditions E Amide coupling with a carboxylic acid containing a zinc-binding group (e.g., hydroxamic acid precursor) D->E Coupling agents (e.g., HATU, DIPEA) F Final MMP Inhibitor E->F

Caption: Proposed synthetic workflow for an MMP inhibitor.

Experimental Protocols

1. S-Alkylation of this compound:

  • Objective: To couple the thiol group of the starting material with an electrophilic scaffold.

  • Procedure: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. The desired α-bromo-substituted ester (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

2. Boc Deprotection:

  • Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to allow for subsequent functionalization of the piperidine nitrogen.

  • Procedure: The S-alkylated intermediate (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM (3 x 20 mL) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.

3. Amide Coupling:

  • Objective: To form the final inhibitor by coupling the deprotected piperidine with a carboxylic acid bearing a zinc-binding group.

  • Procedure: To a solution of the deprotected piperidine amine salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final MMP inhibitor.

Mechanism of Action: MMP Inhibition

MMP inhibitors typically function by chelating the catalytic zinc ion in the enzyme's active site, thereby preventing the binding and cleavage of substrate proteins like collagen. The thiol group, or a derivative thereof, is a key pharmacophore for this interaction.

G cluster_0 MMP Active Site MMP Matrix Metalloproteinase (MMP) Degradation Matrix Degradation MMP->Degradation Cleavage MMP->Degradation Zinc Catalytic Zinc (Zn2+) Inhibitor Mercaptopiperidine-based MMP Inhibitor Inhibitor->MMP Binding to Active Site Inhibitor->Zinc Chelation by Thiol Group Inhibitor->Degradation Inhibition Substrate Extracellular Matrix Protein (e.g., Collagen) Substrate->MMP

Caption: Mechanism of MMP inhibition.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features make it particularly well-suited for the design of enzyme inhibitors, most notably matrix metalloproteinase inhibitors. The synthetic accessibility and the ability to readily functionalize both the thiol and the piperidine nitrogen provide a robust platform for the generation of diverse chemical libraries. While direct, named applications in clinically approved drugs are not yet prominent in the literature, the strong preclinical data for mercaptopiperidine-containing compounds underscore the significant potential of this synthon in the ongoing quest for novel therapeutics. Further exploration of this scaffold is warranted and is likely to yield potent and selective drug candidates for a variety of diseases.

References

An In-depth Technical Guide to tert-Butyl 4-mercaptopiperidine-1-carboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-mercaptopiperidine-1-carboxylate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with two key functional groups: a nucleophilic thiol (-SH) at the 4-position and a tert-butyloxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective chemical transformations, making it a valuable intermediate for introducing a thiol-containing piperidine moiety into more complex molecules.

The Boc-protecting group ensures the piperidine nitrogen is unreactive under a wide range of conditions, enabling chemists to focus on the reactivity of the thiol group. Subsequently, the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. This orthogonal reactivity is crucial in multi-step syntheses of drug candidates, particularly in the development of enzyme inhibitors where the thiol group can act as a key zinc-binding group.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. Data is compiled from chemical supplier databases and computational predictions, as extensive characterization is not widely available in peer-reviewed literature.

PropertyValue
IUPAC Name tert-butyl 4-sulfanylpiperidine-1-carboxylate
CAS Number 180366-26-9
Molecular Formula C₁₀H₁₉NO₂S
Molecular Weight 217.33 g/mol
Appearance Colorless to light yellow oil or low-melting solid
Boiling Point ~307.5 °C at 760 mmHg (Predicted)
Density ~1.06 g/cm³ (Predicted)
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, Methanol).

Synthesis and Experimental Protocols

This compound is not commonly available as a starting material and is typically synthesized from its corresponding 4-hydroxy precursor. A reliable two-step sequence involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic displacement with a sulfur source and subsequent hydrolysis.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Thioacetate Formation and Hydrolysis A tert-Butyl 4-hydroxypiperidine-1-carboxylate B tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate A->B  TsCl, Pyridine  DCM, 0°C to rt C tert-Butyl 4-(acetylthio)piperidine-1-carboxylate B->C  Potassium Thioacetate  DMF, 80°C D tert-Butyl 4-mercaptopiperidine-1-carboxylate (Final Product) C->D  HCl (aq)  Methanol

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, approx. 0.4 M).

  • Add potassium thioacetate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the tosylate.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.

  • Dissolve the crude thioacetate in methanol (approx. 0.5 M) and bubble argon through the solution for 15 minutes to deoxygenate.

  • Add concentrated hydrochloric acid (3-4 eq) and stir the mixture at room temperature for 2-4 hours to effect hydrolysis.

  • Neutralize the reaction mixture carefully with saturated NaHCO₃ (aq) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this building block lies in its role as a precursor for introducing a piperidine-thiol motif into target molecules. The thiol group is a potent nucleophile and can participate in various reactions.

Key Application: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

This building block has been identified as a key intermediate in the synthesis of potent and selective inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in diseases such as arthritis and cancer.[1] In these inhibitors, the thiol group often serves as a zinc-chelating moiety, binding to the catalytic zinc ion in the active site of the enzyme. The piperidine scaffold provides a rigid core to correctly orient other pharmacophoric elements into the enzyme's binding pockets.

G A tert-Butyl 4-mercaptopiperidine-1-carboxylate C S-Alkylated Product (MMP Inhibitor Precursor) A->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) B Electrophile (e.g., R-X) B->C D Final MMP Inhibitor C->D  Further Synthetic Steps  (e.g., Boc Deprotection, Amide Coupling)

Caption: General workflow for utilizing the building block in synthesis.

General Reaction: S-Alkylation

A fundamental transformation of this compound is the S-alkylation with various electrophiles, such as alkyl halides or epoxides. This reaction forms a thioether linkage, which is stable and widely found in pharmaceutical compounds.

Experimental Protocol: General S-Alkylation
  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile (approx. 0.3 M).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution to deprotonate the thiol.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired electrophile (e.g., an alkyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature (or with gentle heating if necessary) for 2-12 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired S-alkylated piperidine derivative.

Safety and Handling

No specific, comprehensive safety data sheet is widely available for this compound. Therefore, safety precautions must be based on the functional groups present.

  • Thiols: Compounds containing thiol groups are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Thiols can also be mild skin and respiratory irritants or sensitizers.

  • Boc-Protected Amines: Generally considered low-hazard, but standard chemical handling precautions should be observed.

Hazard TypePrecautionary Measures
Inhalation Avoid breathing vapors or mist. Use only in a well-ventilated fume hood.
Skin Contact May cause skin irritation or sensitization. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. In case of contact, wash immediately with soap and water.
Eye Contact May cause serious eye irritation. Wear safety glasses with side shields or chemical goggles. If contact occurs, rinse cautiously with water for several minutes.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. The thiol group is susceptible to air oxidation to form disulfides; storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable, albeit specialized, building block for drug discovery and synthetic chemistry. Its orthogonal protecting group strategy and the potent nucleophilicity of its thiol group allow for its precise incorporation into complex molecular architectures. While its direct handling requires care due to the properties of the thiol moiety, its utility in constructing targeted molecules, such as matrix metalloproteinase inhibitors, underscores its importance for researchers developing next-generation therapeutics.

References

Technical Guide: Safety and Handling Precautions for tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data and general chemical principles. A complete Safety Data Sheet (SDS) from a manufacturer for tert-Butyl 4-mercaptopiperidine-1-carboxylate (CAS No. 134464-79-2) was not publicly available at the time of writing. The information herein is a composite derived from supplier safety data for this specific compound and general safety information for aliphatic thiols and related piperidine structures. Users must exercise independent judgment and should consult with a qualified safety professional before handling this chemical. All laboratory work should be preceded by a thorough, institution-specific risk assessment.

Compound Identification and Properties

This compound is a bifunctional molecule containing a piperidine ring, a thiol (-SH) group, and a tert-butoxycarbonyl (Boc) protecting group. The thiol group imparts a powerful and unpleasant odor, a key characteristic of mercaptans that necessitates specific handling protocols.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 134464-79-2Ambeed, ChemicalBook
Molecular Formula C₁₀H₁₉NO₂SChemicalBook
Molecular Weight 217.33 g/mol ChemicalBook
Appearance White to off-white solidChemicalBook
Melting Point 41-42 °CChemicalBook
Boiling Point 294.2 ± 33.0 °C (Predicted)ChemicalBook
Density 1.08 ± 0.1 g/cm³ (Predicted)ChemicalBook
pKa 10.52 ± 0.20 (Predicted)ChemicalBook
Odor Strong, unpleasant (stench)General Thiol Properties

Hazard Identification and Classification

This compound presents significant acute and chronic health risks. The thiol group and the heterocyclic structure contribute to its hazardous profile. Based on available GHS classifications, this chemical is considered highly hazardous.

Table 2: GHS Hazard Classification

Hazard ClassHazard CodeHazard Statement
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye DamageH314 / H319Causes severe skin burns and eye damage / Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-TermH413May cause long lasting harmful effects to aquatic life

Note: There is a discrepancy in the severity of skin/eye hazard statements from different sources (H314/H315 and H314/H319). The most conservative classification (H314 - Causes severe skin burns and eye damage) should be adopted for all handling procedures.

Experimental Protocols and Handling

Given the compound's toxicity, corrosive nature, and stench, all manipulations must be performed with stringent engineering and personal protective controls.

Engineering Controls
  • Fume Hood: All work, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to control vapor exposure and manage the powerful odor.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following workflow outlines the minimum requirements for handling the compound.

PPE_Workflow Diagram 1: Personal Protective Equipment (PPE) Workflow start Start: Prepare for Handling lab_coat 1. Don Lab Coat (Flame-resistant, fully buttoned) start->lab_coat gloves 2. Don Double Gloves (Nitrile or Neoprene) lab_coat->gloves goggles 3. Don Chemical Splash Goggles (ANSI Z87.1 approved) gloves->goggles face_shield 4. Add Face Shield (Over goggles) goggles->face_shield respirator 5. Use Respirator (if required) (Based on risk assessment) face_shield->respirator High concentration or aerosol risk fume_hood 6. Work in Fume Hood face_shield->fume_hood respirator->fume_hood end_op End Operation fume_hood->end_op

Diagram 1: Personal Protective Equipment (PPE) Workflow
Handling and Storage Protocol

  • Avoidance of Contact: Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the thiol group.

  • Storage Conditions: Store in a cool, dry, well-ventilated place, away from incompatible materials. The container must be kept tightly closed.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and sources of ignition.[1]

  • Stench Management: Seal container threads with paraffin film or PTFE tape after each use.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Table 3: First Aid Protocols

Exposure RouteProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Spill_Response Diagram 2: Emergency Spill Response Workflow spill Spill Detected evacuate 1. Evacuate Immediate Area Alert personnel spill->evacuate ppe 2. Don Appropriate PPE (incl. respirator if needed) evacuate->ppe ventilate 3. Ensure Max Ventilation (Fume hood sash down) ppe->ventilate contain 4. Contain Spill (Use inert absorbent material) ventilate->contain neutralize 5. Neutralize Odor (Optional) (Cover with bleach solution) contain->neutralize For stench control collect 6. Collect Waste (Scoop into sealed container) contain->collect neutralize->collect decon 7. Decontaminate Area (Wipe with bleach solution) collect->decon dispose 8. Dispose as Hazardous Waste decon->dispose

Diagram 2: Emergency Spill Response Workflow

Stability and Reactivity

  • Reactivity: The compound is reactive, particularly at the thiol group, which can be easily oxidized.

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).

Waste Disposal and Decontamination

  • Waste Disposal: All waste material containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Place waste in a sealed, labeled container.

  • Decontamination: Glassware and surfaces that have come into contact with the compound should be decontaminated to eliminate the powerful odor. This can be achieved by rinsing or soaking the items in a solution of sodium hypochlorite (household bleach) inside a fume hood. Allow for an extended contact time (e.g., several hours) to ensure complete oxidation of the thiol.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Pyrimidine-Based Kinase Inhibitors Using tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the synthesis of a novel series of pyrimidine-based kinase inhibitors utilizing tert-Butyl 4-mercaptopiperidine-1-carboxylate as a key building block. The synthetic strategy involves an initial nucleophilic aromatic substitution to form a thioether linkage, followed by a Suzuki coupling to introduce diversity. These compounds are designed as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This application note includes detailed experimental protocols, data presentation for a hypothetical series of compounds, and visualizations of the synthetic workflow and the targeted biological pathway.

Introduction

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors remains a primary focus in drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. This application note describes a robust synthetic route to a novel class of potential kinase inhibitors by incorporating a mercaptopiperidine group onto a 2,4-dichloropyrimidine core. The thiol group of this compound serves as a nucleophile to displace a chlorine atom, forming a stable thioether bond. Subsequent diversification through Suzuki coupling allows for the exploration of the structure-activity relationship (SAR). The designed compounds are evaluated for their inhibitory activity against PI3Kα, a key enzyme in the PI3K/AKT/mTOR pathway.

Synthetic Scheme

The overall synthetic strategy is a two-step process designed for the efficient generation of a library of analogs.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). this compound is reacted with 2,4-dichloro-5-fluoropyrimidine in the presence of a base to yield the key intermediate, tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate.

  • Step 2: Suzuki Coupling. The intermediate is then subjected to Suzuki coupling with various aryl and heteroaryl boronic acids to generate the final products.

Experimental Protocols

Synthesis of Intermediate 1: tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate
  • To a solution of this compound (1.0 eq, 2.17 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 50 mL), add potassium carbonate (K2CO3) (1.5 eq, 2.07 g, 15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq, 1.83 g, 11 mmol) to the reaction mixture.

  • Stir the reaction at 50°C for 16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

General Protocol for Suzuki Coupling (Synthesis of Final Compounds)
  • In a microwave vial, combine Intermediate 1 (1.0 eq, 100 mg, 0.28 mmol), the respective aryl/heteroaryl boronic acid (1.2 eq, 0.34 mmol), and potassium carbonate (K2CO3) (2.0 eq, 77 mg, 0.56 mmol).

  • Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq, 23 mg, 0.028 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to yield the final compound.

Data Presentation

The inhibitory activity of the synthesized compounds against PI3Kα was evaluated using an in vitro luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR-Group (from Boronic Acid)Molecular Weight ( g/mol )PI3Kα IC50 (nM)
KPI-001 Phenyl433.56150
KPI-002 4-Methoxyphenyl463.5985
KPI-003 3-Pyridyl434.5545
KPI-004 1-Methyl-1H-pyrazol-4-yl437.5628
Alpelisib (Reference Compound)441.515

Table 1: Hypothetical inhibitory activity of novel kinase inhibitors against PI3Kα.

Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the IC50 values of the synthesized compounds against PI3Kα. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of PI3Kα enzyme in kinase assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the PIP2/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: SNAr Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Suzuki Coupling cluster_final Final Products A This compound S1 K2CO3, DMF 50°C, 16h A->S1 B 2,4-dichloro-5-fluoropyrimidine B->S1 C Intermediate 1 (tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate) S1->C S2 R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Microwave, 120°C, 30min C->S2 D Novel Kinase Inhibitors (KPI-001 to KPI-004) S2->D

Caption: Synthetic workflow for novel kinase inhibitors.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Novel Kinase Inhibitor (e.g., KPI-004) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols: S-Alkylation of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of tert-butyl 4-mercaptopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust and versatile method for the formation of a thioether linkage via a nucleophilic substitution (SN2) reaction. This reaction is fundamental in medicinal chemistry for the introduction of diverse functionalities to the piperidine scaffold. The following sections detail the necessary reagents, reaction conditions, and purification methods, along with illustrative data and a visual representation of the experimental workflow.

Introduction

The piperidine moiety is a prevalent heterocyclic motif in a vast array of pharmaceuticals and biologically active molecules. Functionalization of the piperidine ring is a critical aspect of drug design and development, allowing for the modulation of a compound's physicochemical properties and biological activity. This compound serves as a valuable building block where the thiol group at the 4-position can be selectively alkylated. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the alkylation reaction under basic conditions, ensuring regioselective S-alkylation.

The S-alkylation of thiols is a well-established and efficient method for the formation of thioethers. The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group on an alkyl electrophile. This protocol provides a general yet detailed procedure that can be adapted for a variety of alkylating agents.

Data Presentation

The following table summarizes typical reaction parameters for the S-alkylation of this compound with a representative alkylating agent, benzyl bromide. These parameters are based on general principles of S-alkylation of thiols and analogous O-alkylation of N-Boc-protected piperidinols. Yields and reaction times may vary depending on the specific alkylating agent and reaction scale.

ParameterValue/ConditionNotes
Starting Material This compound1.0 equivalent
Alkylating Agent Benzyl bromide1.1 - 1.2 equivalents
Base Sodium Hydride (NaH, 60% dispersion in oil)1.2 - 1.5 equivalents
or Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents
Solvent Anhydrous N,N-Dimethylformamide (DMF)Recommended for NaH
or Anhydrous Acetonitrile (MeCN)Recommended for K₂CO₃
Temperature 0 °C to room temperatureInitial deprotonation at 0 °C is crucial for controlling reactivity.
Reaction Time 2 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 75 - 95%Yields are highly dependent on the substrate and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the S-alkylation of this compound using sodium hydride as the base and benzyl bromide as the alkylating agent.

Materials and Reagents
  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Thiolate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the thiolate anion.

  • Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

Mandatory Visualization

S_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification start Start reagents Dissolve Thiol in Anhydrous DMF start->reagents deprotonation Deprotonation with NaH at 0°C reagents->deprotonation alkylation Add Alkyl Halide (e.g., Benzyl Bromide) deprotonation->alkylation stir Stir at Room Temperature (Monitor by TLC) alkylation->stir quench Quench with aq. NH4Cl stir->quench extraction Aqueous Work-up (Et2O/Water) quench->extraction purification Column Chromatography extraction->purification product Pure S-Alkylated Product purification->product

Caption: Experimental workflow for the S-alkylation of this compound.

This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers engaged in the synthesis of piperidine-containing compounds for pharmaceutical and other scientific applications. The described S-alkylation procedure is a reliable method for introducing a wide range of substituents, thereby facilitating the exploration of structure-activity relationships.

Application Notes and Protocols for the Use of tert-Butyl 4-mercaptopiperidine-1-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. The incorporation of non-standard amino acids and building blocks is crucial for the development of peptidomimetics with enhanced therapeutic properties, such as increased stability, constrained conformations, and improved receptor affinity. tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile building block that introduces a thiol-functionalized piperidine moiety into a peptide sequence. The Boc-protected amine allows for its integration into standard Fmoc-based SPPS protocols, while the thiol group provides a handle for various modifications, most notably the formation of thioether linkages for peptide cyclization or conjugation.

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in SPPS.

Core Applications

The primary applications of this compound in SPPS include:

  • Synthesis of Thioether-Constrained Peptides: The thiol group can react with an electrophilic side chain (e.g., a haloacetylated residue or a maleimide) on the same peptide to form a cyclic thioether-bridged peptide. This conformational constraint can lead to increased biological activity and stability.

  • Peptide Conjugation: The thiol moiety serves as a nucleophilic handle for the site-specific conjugation of peptides to other molecules, such as carrier proteins, labels (e.g., fluorophores), or cytotoxic drugs.

  • Introduction of a Novel Structural Scaffold: The piperidine ring introduces a non-peptidic element into the backbone or as a side-chain modification, which can influence the peptide's conformation and pharmacokinetic properties.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[1] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: On-Resin Thioether Cyclization

This protocol outlines the formation of a thioether bridge between the thiol of the 4-mercaptopiperidine moiety and an electrophilic amino acid residue (e.g., N-terminal chloroacetylated amino acid) within the same peptide sequence.

Materials:

  • Linear peptide-resin containing both the deprotected 4-mercaptopiperidine thiol and a chloroacetyl group.

  • Base: DIPEA or N-methylmorpholine (NMM)

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Selective Deprotection: Ensure that the thiol group of the 4-mercaptopiperidine is deprotected on the resin. The Boc group on the piperidine nitrogen is acid-labile and will be removed during the final cleavage step. If a thiol protecting group was used, it must be selectively removed prior to cyclization.

  • Cyclization Reaction:

    • Swell the peptide-resin in DMF or NMP.

    • Add DIPEA or NMM (3-5 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 4-16 hours.

  • Monitoring the Cyclization: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to observe the formation of the cyclic product.

  • Washing: After completion, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc protecting group from the piperidine nitrogen and other acid-labile side-chain protecting groups.

Materials:

  • Cyclized or linear peptide-resin

  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent K is recommended for peptides containing sensitive residues.[2] For peptides without sensitive residues, a simpler cocktail can be used.

    • Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[2]

    • Standard Cocktail: TFA/TIS/water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of a model thioether-cyclized peptide using this compound. Note: As specific literature data for this compound is limited, these values are representative of typical yields and purities achieved in SPPS.

Table 1: Reagents and Conditions for Model Peptide Synthesis

StepReagent/ConditionAmount/Time
ResinRink Amide Resin0.1 mmol scale
Fmoc Deprotection20% Piperidine in DMF2 x 10 min
Amino Acid CouplingFmoc-AA-OH (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.)2 hours
4-Mercaptopiperidine CouplingThis compound (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.)4 hours
On-Resin CyclizationDIPEA (5 eq.) in NMP12 hours
CleavageReagent K3 hours

Table 2: Analytical Data for Model Thioether-Cyclized Peptide

AnalysisResult
Crude Purity (by HPLC)~75%
Final Purity (after HPLC)>98%
Overall Yield15-25%
Expected Mass (Monoisotopic)[Calculated Value]
Observed Mass (ESI-MS)[Calculated Value + H]⁺

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Elongation cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification A Fmoc-Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B Elongation Cycles C Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) B->C Elongation Cycles D Repeat n times C->D Elongation Cycles E Coupling of Boc-4-mercaptopiperidine D->E F Thiol Deprotection (if applicable) E->F G Thioether Bond Formation (DIPEA in NMP) F->G H Final Cleavage (Reagent K) G->H I Precipitation (Cold Ether) H->I J Purification (RP-HPLC) I->J K Final Cyclic Peptide J->K

Caption: Workflow for the synthesis of a thioether-cyclized peptide.

Signaling Pathway/Logical Relationship

Reaction_Pathway start Linear Peptide on Resin SH X-CH2-CO-R' reagents Base (DIPEA) Solvent (NMP) intermediate Intramolecular SN2 Reaction start->intermediate Reacts via reagents->intermediate Facilitates product Cyclic Thioether Peptide on Resin S-CH2-CO-R' intermediate->product Forms

Caption: On-resin thioether cyclization reaction pathway.

References

Step-by-Step Guide to Boc Deprotection of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed deprotection of tert-butyl 4-mercaptopiperidine-1-carboxylate to yield 4-mercaptopiperidine hydrochloride. This procedure is a crucial step in synthetic routes requiring a free piperidine amine with a thiol functionality, common in the development of novel therapeutics and chemical probes.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis. This application note outlines a reliable and high-yielding protocol for the removal of the Boc group from this compound using hydrogen chloride (HCl) in 1,4-dioxane. The resulting product, 4-mercaptopiperidine, is isolated as its hydrochloride salt, which often improves stability and handling, particularly for compounds containing a thiol group that can be susceptible to oxidation.

Reaction Principle

The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation, carbamic acid, and the protonated amine. The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide. The use of HCl in an anhydrous solvent like 1,4-dioxane provides a controlled and efficient means of achieving this transformation, typically affording the desired amine hydrochloride salt in high purity and yield.[1][2][3]

Data Presentation

ParameterValueReference
Starting Material This compoundCommercially Available
Reagent 4.0 M HCl in 1,4-dioxane[1][2][3]
Solvent 1,4-Dioxane (Anhydrous)[1][2]
Reaction Temperature Room Temperature (Approx. 20-25 °C)[1][2]
Reaction Time 30 minutes - 2 hours[1][2]
Typical Yield >95% (as hydrochloride salt)Estimated based on similar reactions
Product 4-Mercaptopiperidine hydrochloride
Molecular Formula C₅H₁₂ClNS
Molecular Weight 153.67 g/mol

Experimental Protocols

Materials and Equipment:

  • This compound

  • 4.0 M Hydrogen chloride solution in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source for inert atmosphere (optional but recommended)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Under stirring, add the 4.0 M HCl solution in 1,4-dioxane (approximately 5-10 equivalents) to the reaction mixture. The addition can be performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Typically, the reaction is complete within 30 minutes to 2 hours.[1][2]

  • Product Isolation: Upon completion of the reaction, the product, 4-mercaptopiperidine hydrochloride, may precipitate from the reaction mixture as a white solid.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • To the resulting residue, add anhydrous diethyl ether to induce further precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the purified 4-mercaptopiperidine hydrochloride under vacuum to obtain a fine, white to off-white solid.

Characterization of 4-Mercaptopiperidine Hydrochloride:

  • ¹H NMR (DMSO-d₆): Expected signals would include broad peaks for the piperidine ring protons and the thiol proton. The chemical shifts will be downfield compared to the free base due to the presence of the ammonium salt.

  • ¹³C NMR (DMSO-d₆): Expected signals corresponding to the four distinct carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): m/z = 118.1 [M+H]⁺ (corresponding to the free base, 4-mercaptopiperidine).

Note on Thiol Oxidation: The thiol group can be sensitive to oxidation, especially in the presence of air and basic conditions, leading to the formation of disulfides. Working under an inert atmosphere (argon or nitrogen) and maintaining acidic conditions during work-up can help to minimize this side reaction. The hydrochloride salt of the product is generally more stable towards oxidation than the free base.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product Start This compound Dissolve Dissolve in Anhydrous Dioxane Start->Dissolve 1.0 eq. Add_HCl Add 4M HCl in Dioxane Dissolve->Add_HCl Stir Stir at Room Temperature (30 min - 2 hr) Add_HCl->Stir 5-10 eq. Concentrate Concentrate in vacuo Stir->Concentrate Reaction Complete Precipitate Precipitate with Diethyl Ether Concentrate->Precipitate Filter_Wash Filter and Wash with Diethyl Ether Precipitate->Filter_Wash Product 4-Mercaptopiperidine Hydrochloride Filter_Wash->Product Dry under vacuum

References

Application of tert-Butyl 4-mercaptopiperidine-1-carboxylate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for applications in drug discovery, bioconjugation, and materials science. Among these, the thiol-ene reaction has emerged as a prominent tool for the formation of stable thioether linkages. This application note details the utility of tert-Butyl 4-mercaptopiperidine-1-carboxylate as a versatile thiol-containing building block in thiol-ene click chemistry reactions. Its piperidine scaffold is a common motif in pharmaceuticals, and the Boc-protecting group allows for further synthetic modifications, making it a valuable reagent for creating complex molecular architectures.

The thiol-ene reaction proceeds via a radical-mediated addition of a thiol to an alkene.[1] This process can be initiated by light (photo-initiation) or heat (thermal initiation), often with the aid of a radical initiator.[1] The reaction is characterized by its anti-Markovnikov selectivity and is considered a "click" reaction due to its efficiency and orthogonality.[1]

Applications in Bioconjugation

The selective and biocompatible nature of the thiol-ene reaction makes it ideal for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides.[2] this compound can be used to introduce a cyclic amine moiety onto a biological molecule, which can be valuable for modulating properties like solubility, cell permeability, or binding affinity.

A common application is the modification of proteins at cysteine residues, which bear a free thiol group. However, in the context of using this compound, the thiol group of this molecule would react with an alkene-modified biomolecule. For instance, a protein can be functionalized with an alkene-containing linker, and subsequently, the piperidine derivative can be "clicked" onto it.

Experimental Protocols

The following are generalized protocols for the application of this compound in thiol-ene click chemistry. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Photo-initiated Thiol-Ene Reaction with an Alkene-Containing Small Molecule

This protocol describes the reaction of this compound with a generic alkene-containing molecule.

Materials:

  • This compound

  • Alkene-containing substrate (e.g., 1-octene)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • UV lamp (365 nm)

  • Reaction vessel (quartz or borosilicate glass)

  • Nitrogen or Argon source

Procedure:

  • In a suitable reaction vessel, dissolve the alkene-containing substrate (1.0 eq) and this compound (1.2 eq) in the chosen solvent.

  • Add the photoinitiator, DMPA (0.1 eq).

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the reaction vessel and place it under a UV lamp.

  • Irradiate the mixture for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Protocol 2: Bioconjugation to an Alkene-Modified Peptide

This protocol outlines the conjugation of this compound to a peptide that has been pre-functionalized with an alkene moiety.

Materials:

  • Alkene-modified peptide

  • This compound

  • Water-soluble photoinitiator (e.g., VA-044)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV lamp (365 nm)

  • Reaction vessel

Procedure:

  • Dissolve the alkene-modified peptide in the aqueous buffer to a desired concentration (e.g., 1 mg/mL).

  • Add a solution of this compound (10-50 eq excess) in a minimal amount of a water-miscible co-solvent if necessary.

  • Add the water-soluble photoinitiator, VA-044.

  • De-gas the solution gently with nitrogen or argon.

  • Irradiate the mixture with a UV lamp at room temperature. Reaction times can vary from 30 minutes to several hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for thiol-ene reactions. Note that these are representative values and actual results will depend on the specific substrates and conditions used.

Reactant 1Reactant 2InitiatorSolventReaction Time (h)Yield (%)Reference
N-acetyl-Cys methyl ester1,7-octadieneDMPANMP-up to 92[1]
Glycosyl thiolPentenyl-modified peptideDPAPDMF-82-85[1]
Thiophenol1-PentenePurple LED (390 nm)H₂O2199[3]
ThiophenolStyrenePurple LED (390 nm)H₂O21>95[3]

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Initiator_Radical Initiator_Radical Initiator->Initiator_Radical Light/Heat Thiol_Radical Thiyl Radical (R-S•) Initiator_Radical->Thiol_Radical + R-SH Carbon_Radical Carbon-centered Radical Thiol_Radical->Carbon_Radical + Alkene Thioether Thioether Product Carbon_Radical->Thioether + R-SH Thioether->Thiol_Radical + Thiyl Radical (for next cycle) Bioconjugation_Workflow Start Start: Alkene-modified Peptide Reagents Add: - this compound - Photoinitiator Start->Reagents Reaction UV Irradiation (365 nm) Thiol-Ene Reaction Reagents->Reaction Purification Purification: (e.g., HPLC, SEC) Reaction->Purification Product Final Product: Peptide-Piperidine Conjugate Purification->Product

References

Application Notes and Protocols: The Role of tert-Butyl 4-mercaptopiperidine-1-carboxylate in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The development of novel and selective GPCR ligands is a cornerstone of drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into GPCR ligands to impart favorable physicochemical and pharmacokinetic properties.[1][2] tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile building block that allows for the introduction of a flexible thioether linkage at the 4-position of the piperidine ring. This thioether moiety can serve as a linker to various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand binding and functional activity at GPCRs such as chemokine and opioid receptors.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of GPCR ligands.

Core Application: Synthesis of Thioether-Containing Piperidine Scaffolds

The primary application of this compound in GPCR ligand synthesis is its use as a nucleophile in S-alkylation reactions. The thiol group readily reacts with a variety of electrophiles, such as alkyl halides or mesylates, to form a stable thioether bond. This allows for the coupling of the piperidine core to a wide range of substituents, which can be tailored to interact with the binding pockets of specific GPCRs. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during the S-alkylation step and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.

Data Presentation: Representative Biological Activity of Piperidine-Based GPCR Ligands

The following table summarizes representative binding affinities of various piperidine-containing ligands for different GPCRs. While these examples may not all be synthesized directly from this compound, they illustrate the potency that can be achieved with the piperidine scaffold in GPCR ligand design.

Compound ClassTarget GPCRLigand Example/ReferenceBinding Affinity (Ki, nM)
Benzylpiperidine Derivativesμ-Opioid Receptor (MOR) / σ1 ReceptorCompound 52[5]56.4 (MOR), 11.0 (σ1R)
Mono-indolomorphinansδ-Opioid ReceptorCompound 6b[3]1.45
4-Hydroxypiperidine DerivativesCCR5Compound 10h[4]11
Piperidine-4-carboxamidesCCR5Compound 11f[1]0.59 (EC50)
4-Benzyl-1-(benzylsulfonyl)piperidineσ1 Receptor4-benzyl-1-(3-iodobenzylsulfonyl)piperidine[6]0.96
Pyridyl-piperazinyl-piperidine DerivativesCXCR3Analog 18j[7]0.2 (IC50)

Experimental Protocols

General Protocol for the S-Alkylation of this compound

This protocol describes a general method for the reaction of this compound with an electrophilic coupling partner to form a thioether-linked GPCR ligand precursor.

Materials:

  • This compound

  • Electrophile (e.g., a substituted benzyl bromide or other alkyl halide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.

  • Add the electrophile (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material. The reaction may be gently heated (e.g., to 50 °C) to facilitate the reaction with less reactive electrophiles.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Boc Deprotection

Materials:

  • Boc-protected piperidine thioether

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperidine thioether (1.0 eq) in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or DCM).

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or TFA (e.g., 10-20 eq) in DCM.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with toluene to remove residual acid.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • The free amine can be obtained by partitioning the salt between a suitable organic solvent (e.g., DCM or EtOAc) and a saturated aqueous NaHCO₃ solution. The organic layer is then dried and concentrated.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand GPCR Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a typical GPCR signaling cascade.

Experimental_Workflow Start tert-Butyl 4-mercaptopiperidine-1-carboxylate Reaction S-Alkylation (Base, Solvent) Start->Reaction Electrophile Electrophilic Partner (e.g., R-Br) Electrophile->Reaction Purification1 Workup & Purification Reaction->Purification1 Boc_Product Boc-Protected Thioether Intermediate Purification1->Boc_Product Deprotection Boc Deprotection (Acid) Boc_Product->Deprotection Purification2 Workup & Purification Deprotection->Purification2 Final_Intermediate Piperidine Thioether (Amine Salt) Purification2->Final_Intermediate Derivatization Further Derivatization (e.g., N-alkylation, amidation) Final_Intermediate->Derivatization Final_Ligand Final GPCR Ligand Derivatization->Final_Ligand

References

Application Notes and Protocols: Michael Addition Reactions Involving tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for conducting Michael addition reactions using tert-Butyl 4-mercaptopiperidine-1-carboxylate. This versatile thiol-containing building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel thioether derivatives. The protocols outlined below are based on established principles of thia-Michael additions and reaction conditions reported for analogous nucleophilic substitutions involving this specific thiol.

Introduction to Thia-Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. When the nucleophile is a thiol, the reaction is termed a thia-Michael addition. This reaction is highly efficient and atom-economical, proceeding under mild conditions to furnish β-thio-carbonyl compounds.

This compound serves as an excellent Michael donor. The piperidine scaffold is a common motif in pharmaceuticals, and the Boc-protecting group allows for further synthetic manipulations. The thiol group readily participates in the Michael addition to various Michael acceptors, including acrylates, enones, and maleimides, to generate a diverse array of potential drug candidates.

Reaction Conditions for Thiolate Generation

While specific Michael addition protocols for this compound are not extensively detailed in publicly available literature, several patents describe its use in nucleophilic substitution reactions. The conditions used to generate the reactive thiolate intermediate in these reactions are directly applicable to the base-catalyzed thia-Michael addition. A summary of these conditions is presented below.

BaseSolventTemperature (°C)Reaction TimeApplication ContextReference
K₂CO₃DMF902 hNucleophilic substitution[1]
Cs₂CO₃DMF801.5 hNucleophilic substitution[2]
NaH (60% in mineral oil)DMSO4030 minThiolate formation for nucleophilic substitution[3]
KHMDSDMFRoom Temp.OvernightNucleophilic substitution[4]
NaHTHF020 minThiolate formation for nucleophilic substitution[5]

Generalized Experimental Protocols

The following are generalized protocols for the Michael addition of this compound to common Michael acceptors. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ester (e.g., Methyl Acrylate)

Materials:

  • This compound

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the thiol.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate.

  • Add the Michael acceptor, methyl acrylate (1.1 eq), dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone (e.g., Cyclohexenone)

Materials:

  • This compound

  • Cyclohexenone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of cyclohexenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiol This compound Reaction_Setup Combine Thiol, Base, and Solvent Thiol->Reaction_Setup Acceptor α,β-Unsaturated Carbonyl Addition Add Michael Acceptor Acceptor->Addition Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction_Setup Thiolate_Formation Generate Thiolate Anion Reaction_Setup->Thiolate_Formation Stir Thiolate_Formation->Addition Formed in situ Reaction_Monitoring Monitor Progress (TLC, LC-MS) Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Column Chromatography) Concentration->Purification Product Final Michael Adduct Purification->Product Base_Catalyzed_Mechanism Thiol R-SH (this compound) Base Base (B:) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Protonated_Base B-H⁺ Acceptor α,β-Unsaturated Carbonyl Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Product Michael Adduct Enolate->Product Protonation

References

Application Notes and Protocols for Chromatographic Purification of tert-Butyl 4-mercaptopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: tert-Butyl 4-mercaptopiperidine-1-carboxylate is a crucial building block in medicinal chemistry, frequently used for the synthesis of pharmacologically active compounds. The presence of a thiol (-SH) group makes this molecule susceptible to oxidation, primarily forming disulfide dimers. Therefore, robust and efficient purification techniques are paramount to ensure the integrity and purity of the final compounds. These application notes provide detailed protocols for the chromatographic purification of the title compound and its derivatives, focusing on flash column chromatography for initial purification and preparative HPLC for achieving high purity.

Application Note 1: Flash Column Chromatography

Flash chromatography is the primary method for the routine purification of multi-gram quantities of this compound derivatives post-synthesis. It is effective for removing major impurities, such as unreacted starting materials, reaction byproducts, and the common disulfide dimer impurity. Given the thiol's sensitivity, care should be taken to minimize exposure to air and basic conditions which can promote oxidation.[1] Using slightly acidic conditions or de-gassed solvents can be beneficial.[1]

Data Presentation: Representative Flash Chromatography Conditions

The following table summarizes typical conditions for the purification of the parent compound and a representative derivative on a silica gel stationary phase.

CompoundStationary PhaseMobile Phase System (Gradient)Typical RfPurity (Post-Flash)
This compoundSilica Gel (230-400 mesh)Hexane / Ethyl Acetate (9:1 to 7:3)~0.35 in 8:2 Hex/EtOAc>95%
tert-Butyl 4-((4-chlorobenzyl)thio)piperidine-1-carboxylateSilica Gel (230-400 mesh)Hexane / Ethyl Acetate (95:5 to 8:2)~0.40 in 9:1 Hex/EtOAc>98%
Experimental Protocol: Flash Column Chromatography

This protocol outlines the purification of a crude reaction mixture containing a this compound derivative.

1. Preparation:

  • Column Selection: Choose a silica gel column appropriately sized for the amount of crude material (typically a 40-100 g crude to 1 g silica ratio).

  • Solvent Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade hexane and ethyl acetate). Degassing the solvents by sparging with nitrogen or argon for 15-20 minutes is recommended to minimize oxidation of the thiol.[2]

  • TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.4 for good separation.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).

  • Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat, stable bed.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (~1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and inject it directly onto the column. This is less ideal as it can disturb the column bed.

4. Elution and Fraction Collection:

  • Begin elution with the initial low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase according to a predefined gradient (e.g., increase ethyl acetate from 5% to 20% over 10-15 column volumes).

  • Collect fractions based on the detector signal (e.g., UV 254 nm) or in regular volumes.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Application Note 2: Preparative HPLC

For applications requiring very high purity (>99%), such as in late-stage drug development or for generating analytical standards, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[3] Reversed-phase HPLC on a C18 column is a common and effective technique for piperidine derivatives.[4]

Data Presentation: Representative Preparative HPLC Conditions

This table provides a starting point for developing a preparative HPLC method.

ParameterCondition
Column Reversed-Phase C18, 5-10 µm particle size (e.g., 19 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Acid
Gradient 30% to 95% B over 20-30 minutes
Flow Rate 15-25 mL/min (for a ~20 mm ID column)
Detection UV at 210 nm or 220 nm
Injection Volume 1-5 mL (concentration dependent)

Note: The use of an acidic modifier like formic acid or TFA is crucial for good peak shape with basic piperidine compounds by suppressing the interaction with residual silanol groups on the stationary phase.[4]

Experimental Protocol: Preparative HPLC

This protocol is for the final purification of a product that is already >95% pure after flash chromatography.

1. Method Development and Scale-Up:

  • Develop an analytical HPLC method on a smaller C18 column (e.g., 4.6 x 150 mm) to determine the optimal gradient for separating the target compound from its impurities.

  • Scale up the method to the preparative column, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

2. Sample Preparation:

  • Dissolve the sample in a solvent that is compatible with the mobile phase, preferably one with a lower elution strength (e.g., a mixture of Water/ACN with a higher water content than the initial mobile phase).

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

3. Purification Run:

  • Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Inject the filtered sample onto the column.

  • Run the scaled-up gradient method.

  • Collect fractions based on the UV detector signal, triggering collection at the beginning of the target peak and stopping after the peak returns to baseline.

4. Post-Purification Workup:

  • Analyze the collected fractions using analytical HPLC to confirm purity.

  • Combine the fractions that meet the desired purity specification.

  • Remove the organic solvent (Acetonitrile or Methanol) via rotary evaporation.

  • If the product is not water-soluble, it may precipitate and can be collected by filtration. If it is water-soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the isolated product under high vacuum.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purifying this compound derivatives and the logical relationship between different purification strategies.

PurificationWorkflow General Purification Workflow crude Crude Reaction Product (Target + Impurities + Disulfide) flash_chrom Flash Column Chromatography (Silica Gel, Hex/EtOAc) crude->flash_chrom tlc TLC Analysis of Fractions flash_chrom->tlc combine_pure Combine Pure Fractions tlc->combine_pure evaporation1 Solvent Evaporation combine_pure->evaporation1 product_95 Product Purity >95% evaporation1->product_95 prep_hplc Preparative HPLC (C18, H2O/ACN) product_95->prep_hplc For higher purity hplc_analysis Analytical HPLC of Fractions prep_hplc->hplc_analysis combine_high_pure Combine High-Purity Fractions hplc_analysis->combine_high_pure evaporation2 Solvent Evaporation / Lyophilization combine_high_pure->evaporation2 product_99 Product Purity >99.5% evaporation2->product_99

Caption: Workflow for purification from crude product to high purity.

DecisionTree Purification Strategy Decision Logic start Define Purification Goal scale Scale of Synthesis? start->scale purity Required Purity? scale->purity > 1 g hplc Use Preparative HPLC scale->hplc < 200 mg flash Use Flash Chromatography purity->flash >95% flash_then_hplc Use Flash followed by Prep HPLC purity->flash_then_hplc >99% end_standard Standard Purity Product (>95%) flash->end_standard end_high High Purity Product (>99%) hplc->end_high flash_then_hplc->end_high

Caption: Decision logic for selecting the appropriate purification method.

References

Application Notes and Protocols: Synthetic Route Design Incorporating tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reactions of tert-butyl 4-mercaptopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. The protocols detailed below are designed to be readily implemented in a laboratory setting for the development of novel therapeutic agents, particularly inhibitors of matrix metalloproteinases (MMPs) and HIV protease.

Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted to a good leaving group, a tosylate, which is subsequently displaced by a sulfur nucleophile, followed by hydrolysis to yield the desired thiol.

Experimental Workflow for Synthesis

G A tert-Butyl 4-hydroxypiperidine-1-carboxylate B Tosylation A->B TsCl, Pyridine DCM, 0°C to rt C tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate B->C D Nucleophilic Substitution (Potassium Thioacetate) C->D KSAc, DMF 80°C E S-(1-(tert-Butoxycarbonyl)piperidin-4-yl) ethanethioate D->E F Hydrolysis E->F NaOH, EtOH/H2O Reflux G This compound F->G

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
ReagentMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
tert-Butyl 4-hydroxypiperidine-1-carboxylate1.0201.2710.049.68
p-Toluenesulfonyl chloride (TsCl)1.2190.6511.3759.62
Pyridine1.579.105.9074.52
Dichloromethane (DCM)--200 mL-

Methodology:

  • To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane (200 mL) at 0°C under a nitrogen atmosphere, add pyridine.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with the addition of 1 M HCl (100 mL) and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound as a white solid.

Product Yield and PurityValue
Yield (%)92
Purity (by ¹H NMR) (%)>98
Protocol 1.2: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate1.0355.4615.042.19
Potassium thioacetate (KSAc)1.5114.227.2463.29
Dimethylformamide (DMF)--150 mL-
Sodium Hydroxide (NaOH)2.040.003.3884.38
Ethanol (EtOH)--100 mL-
Water (H₂O)--25 mL-

Methodology:

  • Thioacetate Formation:

    • Dissolve tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in DMF (150 mL).

    • Add potassium thioacetate and heat the mixture to 80°C for 4-6 hours.

    • Cool the reaction to room temperature, pour into water (500 mL), and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude thioacetate intermediate.

  • Hydrolysis: [1][2]

    • Dissolve the crude thioacetate in ethanol (100 mL).

    • Add a solution of sodium hydroxide in water (25 mL).

    • Reflux the mixture for 2 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Product Yield and PurityValue
Overall Yield (%)85
Purity (by ¹H NMR) (%)>97

Key Reactions and Applications

This compound is a valuable intermediate for introducing a sulfur-containing piperidine moiety into target molecules. Key reactions include S-alkylation, thia-Michael addition, and disulfide bond formation.

S-Alkylation

S-alkylation of the thiol with various alkyl halides provides a straightforward method to introduce diverse side chains.[3][4][5][6][7]

S-Alkylation Reaction Scheme

G A This compound B S-Alkylation A->B R-X, Base (e.g., K2CO3) Solvent (e.g., DMF) C S-Alkyl-tert-Butyl 4-mercaptopiperidine-1-carboxylate B->C

Caption: General scheme for the S-alkylation of the target thiol.

Protocol 2.1: S-Alkylation with Benzyl Bromide
ReagentMolar Eq.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0217.345002.30
Benzyl Bromide1.1171.044342.53
Potassium Carbonate (K₂CO₃)2.0138.216364.60
Dimethylformamide (DMF)--10 mL-

Methodology:

  • To a solution of this compound in DMF (10 mL), add potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Product Yield and PurityValue
Yield (%)95
Purity (by LC-MS) (%)>99
Thia-Michael Addition

The thiol undergoes conjugate addition to α,β-unsaturated carbonyl compounds, a key reaction for synthesizing various pharmacologically active molecules.[8][9][10][11][12]

Thia-Michael Addition Reaction Scheme

G A This compound B Thia-Michael Addition A->B C Michael Adduct B->C D α,β-Unsaturated Carbonyl D->B Base catalyst

Caption: General scheme for the Thia-Michael addition.

Protocol 2.2: Thia-Michael Addition to Methyl Acrylate
ReagentMolar Eq.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0217.345002.30
Methyl Acrylate1.286.092372.76
Triethylamine (Et₃N)0.1101.19230.23
Methanol (MeOH)--10 mL-

Methodology:

  • Dissolve this compound in methanol (10 mL).

  • Add triethylamine as a catalyst.

  • Add methyl acrylate and stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the Michael adduct.

Product Yield and PurityValue
Yield (%)88
Purity (by LC-MS) (%)>98

Application in Drug Discovery: Targeting Proteases

The piperidine scaffold is a privileged structure in medicinal chemistry. The introduction of a thiol group at the 4-position allows for its use as a key building block in the synthesis of protease inhibitors, particularly for Matrix Metalloproteinases (MMPs) and HIV Protease.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases such as arthritis, cancer, and cardiovascular diseases.[13][14][15] The thiol group can act as a zinc-binding group, crucial for the inhibitory activity of many MMP inhibitors.

Simplified MMP Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor MMP_Gene MMP Gene Transcription Transcription_Factor->MMP_Gene Pro_MMP Pro-MMP MMP_Gene->Pro_MMP Translation & Secretion Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation MMP_Inhibitor MMP Inhibitor (Derived from Thiol) MMP_Inhibitor->Active_MMP Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Simplified signaling pathway leading to MMP activation and its inhibition.

HIV Protease Inhibitors

HIV protease is an essential enzyme for the life cycle of the human immunodeficiency virus (HIV).[16][17][18][19][20] It cleaves newly synthesized polyproteins to generate mature, infectious viral particles. Inhibitors of HIV protease are a cornerstone of highly active antiretroviral therapy (HAART). The piperidine moiety can be incorporated into non-peptidic inhibitors to improve pharmacokinetic properties, and the thiol group can be used to interact with the active site of the enzyme.

Simplified HIV Replication Cycle and Protease Inhibition

G cluster_0 Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Viral_Assembly Viral Assembly & Budding Mature_Viral_Proteins->Viral_Assembly Protease_Inhibitor Protease Inhibitor (Derived from Thiol) Protease_Inhibitor->HIV_Protease Inhibition HIV_Virion HIV Virion HIV_Virion->Viral_RNA Entry

Caption: Simplified HIV replication cycle highlighting the role of HIV protease and its inhibition.

References

Troubleshooting & Optimization

Navigating the Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate is a critical step in the development of various pharmaceutical compounds. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common challenges and improve the yield and purity of this essential building block.

The successful synthesis of this compound is often challenged by factors such as incomplete reactions, the formation of byproducts, and difficulties in purification. This guide offers detailed experimental protocols, troubleshooting strategies, and data-driven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several obstacles during the synthesis. Here are some common problems and their recommended solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete activation of the hydroxyl group. 2. Deactivation of reagents by moisture. 3. Incorrect order of reagent addition in Mitsunobu reaction.1. Ensure complete dissolution and reaction of the alcohol with the activating agent (e.g., in a Mitsunobu reaction, ensure formation of the betaine). 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. For the Mitsunobu reaction, the recommended order is to dissolve the alcohol and nucleophile, add the phosphine, cool the mixture, and then slowly add the azodicarboxylate.[1]
Presence of Triphenylphosphine Oxide byproduct Incomplete removal during workup or purification.1. Triphenylphosphine oxide can often be precipitated from the crude product by trituration with a non-polar solvent like diethyl ether or hexanes. 2. Careful column chromatography is effective for separation.
Formation of Disulfide Byproduct Oxidation of the thiol product during workup or storage.1. Use degassed solvents for workup and purification. 2. Consider adding a reducing agent like dithiothreitol (DTT) in small amounts during the final purification steps if compatible with the overall scheme. 3. Store the final product under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Hydrolysis of Thioester Intermediate Insufficient reaction time or inadequate base/acid strength for hydrolysis.1. Increase the reaction time for the hydrolysis step. 2. Use a stronger base (e.g., sodium methoxide) or acid, depending on the chosen hydrolysis method. Monitor the reaction by TLC to ensure complete conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective routes are:

  • Two-Step Mitsunobu Reaction: This involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with a thiolating agent like thioacetic acid under Mitsunobu conditions, followed by hydrolysis of the resulting thioester.[2][3]

  • Two-Step Nucleophilic Substitution: This route consists of converting the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or potassium thioacetate.

Q2: How can I minimize the formation of byproducts in the Mitsunobu reaction?

A2: To minimize byproducts:

  • Ensure all reagents and solvents are anhydrous.

  • Maintain a low reaction temperature (typically 0 °C to room temperature) during the addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

  • Use the correct stoichiometry of reagents. An excess of the phosphine and azodicarboxylate is common, but large excesses can complicate purification.

  • The choice of nucleophile is important; it should be sufficiently acidic to protonate the intermediate betaine.[2]

Q3: What is the best method for purifying the final product?

A3: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective in separating the desired thiol from any remaining starting materials, byproducts, or impurities.

Q4: How do I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the S-H stretch of the thiol.

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.

Experimental Protocols

Synthesis via Mitsunobu Reaction

This two-step protocol is a widely used method for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

  • Materials:

    • tert-Butyl 4-hydroxypiperidine-1-carboxylate

    • Triphenylphosphine (PPh₃)

    • Thioacetic acid (CH₃COSH)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Add thioacetic acid (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the thioester.

Step 2: Hydrolysis to this compound

  • Materials:

    • tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

    • Sodium methoxide (NaOMe) or Lithium hydroxide (LiOH)

    • Methanol (MeOH) or THF/Water mixture

    • Dilute aqueous acid (e.g., 1M HCl)

  • Procedure:

    • Dissolve the thioester from Step 1 in methanol.

    • Add a solution of sodium methoxide in methanol (or an aqueous solution of LiOH) and stir at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once complete, neutralize the reaction mixture with a dilute aqueous acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography.

Visualizing the Synthesis Pathway

To aid in understanding the reaction flow, the following diagrams illustrate the key synthesis routes.

Synthesis_Pathway cluster_mitsunobu Mitsunobu Route cluster_tosylate Tosylate Route start_alc tert-Butyl 4-hydroxypiperidine-1-carboxylate thioester tert-Butyl 4-(acetylthio)piperidine-1-carboxylate start_alc->thioester PPh₃, DEAD/DIAD, Thioacetic Acid final_product_m tert-Butyl 4-mercaptopiperidine-1-carboxylate thioester->final_product_m Hydrolysis (e.g., NaOMe/MeOH) start_alc2 tert-Butyl 4-hydroxypiperidine-1-carboxylate tosylate tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate start_alc2->tosylate TsCl, Pyridine final_product_t tert-Butyl 4-mercaptopiperidine-1-carboxylate tosylate->final_product_t NaSH or KSAc then Hydrolysis

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions side_products Identify Side Products (NMR, MS) start->side_products check_purification Optimize Purification (Column Chromatography) check_conditions->check_purification success Improved Yield check_purification->success disulfide Disulfide Formation? side_products->disulfide phosphine_oxide Triphenylphosphine Oxide? side_products->phosphine_oxide degas_solvents Use Degassed Solvents/ Inert Atmosphere disulfide->degas_solvents Yes triturate Triturate with Non-Polar Solvent phosphine_oxide->triturate Yes degas_solvents->check_purification triturate->check_purification

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

Side reactions to avoid during the synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and reliable synthetic pathway commences with commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This route involves a two-step process:

  • Activation of the hydroxyl group: The alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

  • Introduction of the thiol group: The resulting mesylate or tosylate undergoes nucleophilic substitution with a sulfur nucleophile. A common and effective method involves the use of potassium thioacetate to form a thioacetate intermediate, which is subsequently hydrolyzed to yield the desired thiol.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • β-Elimination: During the nucleophilic substitution step, the base can promote the elimination of the mesylate or tosylate leaving group, leading to the formation of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate as a major byproduct.

  • Disulfide Formation: The target thiol is susceptible to oxidation, which can lead to the formation of the corresponding disulfide dimer, especially during workup and purification if exposed to air.

  • Sulfide Formation: If a thiol is used directly as the nucleophile to displace the mesylate or tosylate, the newly formed mercaptopiperidine can act as a nucleophile and react with another molecule of the starting mesylate/tosylate, resulting in a sulfide byproduct.

  • Incomplete Hydrolysis: The thioacetate intermediate may not be fully hydrolyzed to the final thiol product, leading to impurities in the final product.

  • Boc Deprotection: Although generally stable, the tert-butoxycarbonyl (Boc) protecting group can be cleaved under strongly acidic conditions, which might be encountered during workup or purification.

Q3: How can I minimize the formation of the elimination byproduct?

A3: To minimize the β-elimination side reaction, it is crucial to use a non-hindered, weakly basic sulfur nucleophile and to carefully control the reaction temperature. The use of potassium thioacetate is generally preferred over stronger bases. Running the reaction at a lower temperature can also favor the substitution pathway over elimination.

Q4: What precautions should I take to prevent oxidation of the final product?

A4: To prevent the oxidation of the thiol to the disulfide, it is recommended to perform the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial. During the workup, washing with a mildly acidic aqueous solution can help to keep the thiol protonated and less susceptible to oxidation.

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low Yield of Thioacetate Intermediate I am getting a low yield of the thioacetate intermediate and see a significant amount of a byproduct with a lower boiling point.β-Elimination: The base used in the reaction is too strong or the reaction temperature is too high, favoring the elimination of the mesylate/tosylate.- Use a milder base, such as potassium carbonate, instead of stronger bases. - Employ potassium thioacetate directly as the nucleophile. - Maintain a lower reaction temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress carefully.
Presence of Disulfide in Final Product My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the disulfide.Oxidation: The thiol is being oxidized by atmospheric oxygen during the reaction, workup, or purification.- Perform the hydrolysis of the thioacetate and the subsequent workup under an inert atmosphere (N₂ or Ar). - Use degassed solvents for the reaction and extraction. - During the aqueous workup, use a slightly acidic solution (e.g., dilute HCl) to keep the thiol protonated. - If disulfide formation is still an issue, the crude product can be treated with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to final purification.
Incomplete Hydrolysis of Thioacetate My NMR spectrum of the final product shows residual acetyl protons.Insufficient Hydrolysis: The hydrolysis conditions (time, temperature, or reagent concentration) are not sufficient to completely cleave the thioacetate group.- Increase the reaction time or temperature for the hydrolysis step. - Ensure that a sufficient excess of the hydrolysis reagent (e.g., sodium hydroxide or hydrochloric acid in methanol) is used. - Monitor the reaction by TLC or LC-MS to ensure complete consumption of the thioacetate intermediate.
Loss of Boc Protecting Group I am observing a byproduct that corresponds to the deprotected piperidine thiol.Acidic Conditions: The Boc group is being cleaved by overly acidic conditions during workup or purification.- During the aqueous workup, use a dilute acid solution and avoid prolonged exposure. - For purification by chromatography, ensure the silica gel is neutral or use a mobile phase containing a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

ReactantMolar Eq.
tert-Butyl 4-hydroxypiperidine-1-carboxylate1.0
Triethylamine1.5
Methanesulfonyl chloride1.2
Dichloromethanesolvent

Typical Yield: >95% (crude)

Step 2: Synthesis of this compound

To a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in dimethylformamide (DMF) is added potassium thioacetate (1.5 eq.). The mixture is stirred at room temperature for 12-16 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude thioacetate intermediate.

The crude thioacetate is dissolved in methanol under a nitrogen atmosphere. A solution of sodium hydroxide (2.0 eq.) in water is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then acidified with 1 M HCl to pH ~5-6 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.

ReactantMolar Eq.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate1.0
Potassium thioacetate1.5
Dimethylformamidesolvent
Sodium hydroxide2.0
Methanol/Watersolvent

Typical Yield: 70-85% over two steps.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Thiol Synthesis Start tert-Butyl 4-hydroxypiperidine-1-carboxylate Mesylate tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Start->Mesylate MsCl, Et3N, DCM Thioacetate tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate Mesylate->Thioacetate KSAc, DMF Final_Product This compound Thioacetate->Final_Product NaOH, MeOH/H2O

Caption: Synthetic pathway for this compound.

Side_Reactions Mesylate tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Thioacetate Desired Intermediate (Thioacetate) Mesylate->Thioacetate Substitution (SN2) (KSAc) Elimination Side Product (Elimination) Mesylate->Elimination Elimination (E2) (Base) Sulfide Side Product (Sulfide - alternative route) Mesylate->Sulfide SN2 with Thiol (R-SH) Final_Product Desired Product (Thiol) Thioacetate->Final_Product Hydrolysis (NaOH) Disulfide Side Product (Disulfide) Final_Product->Disulfide Oxidation (Air)

Caption: Key side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze crude mesylate by NMR? Start->Check_Step1 Step1_OK Mesylate is clean Check_Step1->Step1_OK Yes Step1_Not_OK Incomplete reaction or degradation Check_Step1->Step1_Not_OK No Check_Step2 Analyze crude thiol by TLC/LC-MS? Step1_OK->Check_Step2 Solution_Mesylation Optimize Step 1: - Check reagent quality - Ensure anhydrous conditions Step1_Not_OK->Solution_Mesylation Low_Yield Low overall yield Check_Step2->Low_Yield Low Yield Impurity_High_MW High MW Impurity Check_Step2->Impurity_High_MW Impurity Present Impurity_Low_MW Low MW Impurity Check_Step2->Impurity_Low_MW Impurity Present Solution_Elimination Optimize Step 2: - Lower temperature - Use KSAc Low_Yield->Solution_Elimination Solution_Disulfide Optimize Workup: - Inert atmosphere - Degas solvents - Mildly acidic wash Impurity_High_MW->Solution_Disulfide Solution_Incomplete_Hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Ensure excess NaOH Impurity_Low_MW->Solution_Incomplete_Hydrolysis

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Mercaptopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of 4-mercaptopiperidine.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of 4-mercaptopiperidine is incomplete. What are the most common causes?

Incomplete deprotection of N-Boc-4-mercaptopiperidine is a common issue that can arise from several factors. The primary reasons include insufficient acid strength or concentration, inadequate reaction time, and the presence of side reactions that consume the starting material or complicate analysis. The thiol group in 4-mercaptopiperidine can also be susceptible to side reactions, such as tert-butylation, which can be mistaken for incomplete deprotection if not properly characterized.[1][2]

Q2: What are the potential side reactions during the Boc deprotection of 4-mercaptopiperidine, and how can I minimize them?

The main side reaction of concern is the alkylation of the nucleophilic thiol group by the tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2] This results in the formation of an S-tert-butylated byproduct. To minimize this, it is crucial to use scavengers in the reaction mixture. Common scavengers for sulfur-containing compounds include ethanedithiol (EDT) and triisopropylsilane (TIS).[2][3]

Q3: How can I monitor the progress of the Boc deprotection reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: The deprotected 4-mercaptopiperidine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can visualize the primary amine of the product.[4]

  • LC-MS: This technique can be used to monitor the disappearance of the starting material and the appearance of the product. The expected mass-to-charge ratio (m/z) for the protonated Boc-protected starting material is [M+H]+ ≈ 218.1, and for the deprotected product is [M+H]+ ≈ 118.1.

  • NMR: In ¹H NMR, the disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm is a clear indicator of deprotection.[1] In ¹³C NMR, the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group will disappear.

Troubleshooting Guide for Incomplete Deprotection

If you have confirmed that the Boc deprotection of 4-mercaptopiperidine is incomplete, follow these troubleshooting steps:

Problem: Analysis (TLC, LC-MS, NMR) shows a significant amount of starting N-Boc-4-mercaptopiperidine remaining after the reaction.

Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common reagent is a 20-50% solution in Dichloromethane (DCM).[5] If this is ineffective, consider using a stronger acid system like 4M HCl in dioxane.[6][7]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal reaction time.[8]
Suboptimal Reaction Temperature Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be considered, but be aware that this can also increase the rate of side reactions.[2]
Presence of Side Reactions (Thiol Alkylation) Add a scavenger to the reaction mixture to trap the tert-butyl cations. Ethanedithiol (EDT) or Triisopropylsilane (TIS) are effective for protecting thiol groups.[2][3]
Quantitative Data for Deprotection Conditions
Parameter TFA/DCM Method HCl/Dioxane Method Notes
Acid Concentration 20-50% TFA in DCM4M HCl in dioxaneStronger acid conditions may be required for complete deprotection.
Reaction Time 1 - 4 hours30 minutes - 2 hoursReaction time should be optimized by monitoring.[5][7]
Temperature Room TemperatureRoom TemperatureGentle warming can be applied cautiously.
Scavengers 2.5-5% v/v EDT or TISNot typically required but can be added if side reactions are observed.Essential for preventing S-tert-butylation of the thiol.[2][3]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM with Scavengers
  • Dissolve N-Boc-4-mercaptopiperidine (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Add a scavenger, such as ethanedithiol (EDT) or triisopropylsilane (TIS) (2.5-5% v/v).

  • Add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50%.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or column chromatography.[3]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve N-Boc-4-mercaptopiperidine (1 equivalent) in anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[7][9]

  • Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether.

  • The resulting salt can be collected by filtration and washed with cold diethyl ether.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Boc Deprotection start Start: Incomplete Deprotection Confirmed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Strength/Concentration (e.g., 50% TFA or 4M HCl/dioxane) check_conditions->increase_acid Acid strength low? extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Time too short? add_scavenger Add Scavenger (e.g., EDT, TIS) check_conditions->add_scavenger Side products observed? re_evaluate Re-evaluate Reaction increase_acid->re_evaluate extend_time->re_evaluate add_scavenger->re_evaluate success Deprotection Complete re_evaluate->success Successful failure Still Incomplete: Consider Alternative Methods re_evaluate->failure Unsuccessful

References

Technical Support Center: Optimization of Reaction Conditions for Coupling tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-mercaptopiperidine-1-carboxylate in coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with various electrophiles.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure all reagents are anhydrous and of high purity; water can be detrimental to many coupling reactions.[1] - Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. - Consider pre-activating the carboxylic acid (if applicable) with the coupling reagent before adding the amine.[2]
Suboptimal Base - The choice of base is critical. Screen different organic and inorganic bases. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[1] - In some cases, stronger bases like lithium tert-butoxide or sodium tert-butoxide might be necessary, but can also lead to side reactions.[3]
Ineffective Coupling Reagent - Select the appropriate coupling reagent for the desired bond formation (e.g., amide, thioether). For amide bond formation, reagents like HBTU, HATU, or TCT can be effective.[2][4] - For C-S bond formation, consider conditions that facilitate nucleophilic attack of the thiol.
Poor Solubility - Ensure all starting materials are soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent like DMF or NMP.[1]

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS (Side Products)

Potential Cause Troubleshooting Steps
Dimerization of the Thiol - The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. - To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using a reducing agent or ensuring the starting material is freshly prepared or purified.
Elimination Side Reactions - Strong bases or elevated temperatures can potentially lead to elimination reactions.[5] - If elimination is suspected, try using a milder base or running the reaction at a lower temperature.
Reaction with the Piperidine Nitrogen - Although the piperidine nitrogen is protected with a Boc group, under harsh acidic conditions, deprotection could occur, leading to side reactions at the nitrogen. - Maintain neutral or basic reaction conditions to prevent Boc deprotection.
Guanidinylation of Amine - When using coupling reagents like HBTU or HATU for amide bond formation, a common side reaction is the guanidinylation of the amine coupling partner.[2] - To prevent this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a coupling reaction with this compound?

A1: For a typical coupling with a carboxylic acid to form a thioester, you can start with a coupling reagent like HBTU or HATU, a non-nucleophilic base such as DIPEA, and an anhydrous polar aprotic solvent like DMF. A common starting point is to use a 1:1.1:1.5 molar ratio of the thiol, carboxylic acid, and base, with 1.1 equivalents of the coupling reagent. The reaction can be initiated at 0 °C and then allowed to warm to room temperature.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help you track the consumption of the starting materials and the formation of the desired product.

Q3: My starting thiol appears to be impure. How can I purify it?

A3: this compound can be purified by column chromatography on silica gel. It's important to handle the compound carefully to avoid oxidation of the thiol group.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any chemical, you should consult the Safety Data Sheet (SDS) before use. Thiols can have a strong odor, so it is advisable to work in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Data Presentation

Table 1: Effect of Different Bases on a Model Coupling Reaction

Base Equivalents Yield (%) Notes
LiOtBu4.5HighCan lead to a viscous reaction mixture.[3]
NaOtBu-Lower-[3]
KOtBu-Lower-[3]
Cs₂CO₃-Lower-[3]
Triethylamine (Et₃N)1.1Moderate to HighCan significantly improve product yields compared to no base.[4]
K₃PO₄-Moderate-[4]
K₂CO₃-Moderate-[4]
N-methylimidazole (NMI)-HighEffective in combination with SO₂Cl₂ as a coupling reagent.[6]

Table 2: Screening of Solvents for a Model Coupling Reaction

Solvent Yield (%) Notes
Dichloromethane (DCM)HighA suitable solvent for many coupling reactions.[6]
Dimethylformamide (DMF)Moderate to HighGood for dissolving polar reactants.[1][3]
Tetrahydrofuran (THF)Lower-[6]

Experimental Protocols

General Protocol for Thioester Coupling:

  • To a solution of this compound (1.0 equiv) and a carboxylic acid (1.1 equiv) in anhydrous DMF, add a base such as DIPEA (1.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., HBTU, 1.1 equiv) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Thiol & Acid in Solvent prep_reagents->dissolve add_base Add Base dissolve->add_base cool Cool to 0°C add_base->cool add_coupling Add Coupling Reagent cool->add_coupling react Stir and Warm to Room Temperature add_coupling->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the coupling of this compound.

troubleshooting_flowchart start Low or No Product Yield? check_conditions Check Reaction Conditions: - Anhydrous? - Correct Stoichiometry? - Reaction Time/Temp? start->check_conditions check_reagents Evaluate Reagents: - Base Choice? - Coupling Reagent Efficacy? - Starting Material Purity? start->check_reagents side_reactions Investigate Side Reactions: - Dimerization? - Elimination? - Other? start->side_reactions optimize_conditions Optimize Conditions: - Screen Solvents - Screen Bases - Vary Temperature check_conditions->optimize_conditions change_reagents Change Reagents: - Different Coupling Agent - Different Base check_reagents->change_reagents mitigate_side_reactions Mitigate Side Reactions: - Inert Atmosphere - Milder Conditions side_reactions->mitigate_side_reactions success Successful Coupling optimize_conditions->success change_reagents->success mitigate_side_reactions->success

Caption: A troubleshooting flowchart for low-yield coupling reactions.

References

Preventing oxidation of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate during experimental procedures.

Troubleshooting Guide: Preventing Thiol Oxidation

Oxidation of the thiol group in this compound to its corresponding disulfide is a common issue that can lead to inconsistent experimental results and decreased product yield. This guide provides solutions to specific problems you may encounter.

Problem: My compound shows signs of degradation (e.g., unexpected peaks in NMR/LC-MS, decreased potency) over time.

  • Possible Cause: Oxidation of the thiol group due to improper storage or handling.

  • Solution:

    • Storage: Store this compound as a solid in a tightly sealed container at 2-8°C.[1] For long-term storage, consider temperatures at or below -20°C.[2] Purge the container with an inert gas (argon or nitrogen) before sealing to displace oxygen.[2]

    • Handling: When weighing or transferring the compound, do so quickly to minimize exposure to air. For solutions, use freshly prepared, deoxygenated solvents.[3]

Problem: I observe disulfide formation during my reaction.

  • Possible Cause 1: Dissolved oxygen in reaction solvents.

  • Solution 1: Deoxygenate all solvents before use. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method for more sensitive applications.[3]

  • Possible Cause 2: Exposure to atmospheric oxygen during the reaction.

  • Solution 2: Set up and run your reaction under an inert atmosphere (argon or nitrogen).[3][4] This involves using oven-dried glassware, assembling it while hot, and maintaining a positive pressure of inert gas throughout the experiment.

  • Possible Cause 3: Presence of catalytic metal impurities.

  • Solution 3: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture at a low concentration (e.g., 1 mM) to sequester metal ions that can catalyze thiol oxidation.

Problem: My purified compound oxidizes during workup or purification.

  • Possible Cause: Exposure to oxygen during extraction, chromatography, or solvent evaporation.

  • Solution:

    • Aqueous Workup: Use deoxygenated water for extractions.

    • Chromatography: If possible, use deoxygenated solvents for column chromatography. Adding a small amount of a reducing agent to the eluent, such as Tris(2-carboxyethyl)phosphine (TCEP), can help maintain the thiol in its reduced state. TCEP is generally preferred over Dithiothreitol (DTT) in these scenarios as it is less prone to air oxidation and does not interfere with some subsequent reactions.[5][6]

    • Solvent Evaporation: When concentrating the product, use a rotary evaporator with a gentle vacuum and avoid excessive heating. Backfill the flask with an inert gas after evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on the chemistry of thiols, the primary degradation pathway is the oxidation of the thiol (-SH) group. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions or exposure to light. The initial oxidation product is the corresponding disulfide dimer. Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Q2: How can I detect the oxidation of my compound?

A2: Several analytical techniques can be used to detect thiol oxidation:

  • Thin Layer Chromatography (TLC): The disulfide dimer will likely have a different Rf value than the monomeric thiol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak with a mass corresponding to the dimer (2 x mass of the monomer - 2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signal of the thiol (-SH) will disappear, and the signals of the protons adjacent to the sulfur will shift.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Solutions of the compound are more susceptible to oxidation than the solid form. It is highly recommended to prepare solutions fresh for each use with deoxygenated solvents. If storage is necessary, store the solution at low temperatures (2-8°C or -20°C) in a tightly sealed vial with the headspace purged with an inert gas. For extended storage, consider adding a reducing agent like TCEP to the solution.

Q4: Can I use reducing agents to reverse the oxidation?

A4: Yes, if disulfide formation has occurred, you can often reduce it back to the free thiol. Common reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[7][8][9] TCEP is often preferred for small molecules in organic synthesis due to its stability and lack of a thiol odor.[5][6]

Q5: Are there any incompatible reagents I should be aware of?

A5: Avoid strong oxidizing agents unless the oxidation of the thiol is the intended reaction. Be cautious with reagents that may contain peroxide impurities (e.g., some grades of ethers). Also, be mindful that the thiol group is a good nucleophile and can react with electrophiles.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents

Method A: Inert Gas Sparging

  • Place the solvent in a flask.

  • Insert a needle or a gas dispersion tube connected to a source of inert gas (argon or nitrogen) below the solvent surface.

  • Bubble the gas through the solvent for at least 30 minutes.

  • Store the deoxygenated solvent under a positive pressure of the inert gas.

Method B: Freeze-Pump-Thaw (for highly sensitive experiments)

  • Place the solvent in a round-bottom flask with a stopcock (do not fill more than half).

  • Freeze the solvent using a cold bath (e.g., liquid nitrogen).

  • Once frozen, connect the flask to a high-vacuum line and evacuate for several minutes.

  • Close the stopcock and remove the flask from the cold bath, allowing the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle three times.

  • After the final thaw, backfill the flask with an inert gas.[3]

Protocol 2: Setting up a Reaction under an Inert Atmosphere
  • Oven-dry all glassware and cool it under a stream of inert gas.

  • Add solid reagents to the reaction flask.

  • Seal the flask with a septum and purge with an inert gas by evacuating and backfilling three times.

  • Add deoxygenated solvents and liquid reagents via syringe.

  • Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the reaction.[3]

Protocol 3: Use of Reducing Agents in Solution

The following table provides a general guideline for using DTT and TCEP as additives to prevent oxidation in solution. The optimal concentration may vary depending on the specific application.

Reducing AgentStock Solution PreparationFinal Concentration in Reaction/BufferKey Considerations
DTT Prepare a 1 M stock solution in deoxygenated water or buffer. Store in aliquots at -20°C.1-10 mMCan interfere with some downstream reactions (e.g., maleimide chemistry). Has a strong odor.[7]
TCEP Prepare a 0.5 M stock solution in deoxygenated water (neutral pH). Store in aliquots at -20°C.1-10 mMMore stable to air oxidation than DTT. Odorless. Generally compatible with a wider range of chemistries.[6][8][9]

Visualizations

experimental_workflow reagent tert-Butyl 4-mercaptopiperidine-1-carboxylate setup Assemble Dry Glassware reagent->setup solvent Solvent deoxygenate Deoxygenate Solvent solvent->deoxygenate deoxygenate->setup inert Inert Atmosphere (Ar or N2) setup->inert reaction Reaction inert->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Purified Product purification->product

Caption: Experimental workflow for handling this compound.

troubleshooting_logic start Oxidation Suspected? check_storage Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage check_handling Review Handling Procedures (Air Exposure, Solvents) start->check_handling analytical_confirm Confirm Oxidation Analytically (LC-MS, NMR) check_storage->analytical_confirm check_handling->analytical_confirm implement_prevention Implement Preventative Measures: - Inert Atmosphere - Deoxygenated Solvents - Add Reducing Agents analytical_confirm->implement_prevention Oxidation Confirmed use_fresh Use Fresh Batch of Compound analytical_confirm->use_fresh No Oxidation, but issues persist

Caption: Troubleshooting logic for suspected oxidation of the thiol group.

References

Common impurities in commercial tert-Butyl 4-mercaptopiperidine-1-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the common impurities in commercial tert-Butyl 4-mercaptopiperidine-1-carboxylate and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Common impurities in commercial this compound typically arise from the synthetic route and subsequent degradation. The most prevalent impurities include the disulfide dimer, unreacted starting materials, and by-products from side reactions.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to detect and quantify impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly effective method for separating the desired product from its impurities.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, particularly for identifying the disulfide impurity, as the chemical shift of the protons adjacent to the sulfur atom differs between the thiol and the disulfide.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of volatile impurities.[7][8]

Q3: What is the most common degradation product of this compound?

A3: The most common degradation product is the corresponding disulfide, formed by the oxidation of the thiol functional group. This oxidation can occur during synthesis, workup, purification, or storage, especially in the presence of air.

Troubleshooting Guide: Impurity Identification and Removal

This guide provides detailed information on identifying and removing common impurities.

Issue 1: Presence of the Disulfide Impurity

Symptoms:

  • An additional peak with a different retention time in the HPLC chromatogram.

  • Complex NMR spectrum, with an additional set of signals corresponding to the dimer. Specifically, the protons on the carbon adjacent to the sulfur in the disulfide will appear at a different chemical shift compared to the thiol.[5]

  • Mass spectrometry data showing a peak corresponding to the molecular weight of the disulfide dimer.

Root Cause:

  • Oxidation of the thiol group by atmospheric oxygen during synthesis, purification, or storage.

Solutions:

  • Purification:

    • Flash Chromatography: This is a highly effective method for separating the thiol from the less polar disulfide dimer.[9][10][11] It is recommended to use deoxygenated solvents to prevent further oxidation on the column.

    • Preparative HPLC: For higher purity requirements, preparative HPLC can be employed.

  • Reduction of the Disulfide:

    • If a significant amount of the disulfide is present, it can be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by repurification.

Issue 2: Contamination with Starting Materials

Symptoms:

  • Peaks in the HPLC or GC chromatogram corresponding to the starting materials, such as tert-Butyl 4-hydroxypiperidine-1-carboxylate or tert-Butyl 4-tosyloxypiperidine-1-carboxylate.

  • Characteristic signals of the starting materials observed in the NMR spectrum.

Root Cause:

  • Incomplete reaction during the synthesis.

Solution:

  • Flash Chromatography: Careful flash chromatography can effectively separate the more polar starting materials (e.g., the alcohol) from the desired thiol product.[9][10][11]

  • Aqueous Wash: If the starting material has significantly different solubility properties (e.g., a water-soluble salt), an aqueous workup can help in its removal.

Issue 3: Presence of Reaction By-products

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • Unidentifiable signals in the NMR spectrum.

Root Cause:

  • Side reactions occurring during synthesis. For instance, if a Mitsunobu reaction is used, by-products like triphenylphosphine oxide and the reduced form of DEAD or DIAD will be present.[12][13][14] If the synthesis involves a tosylate intermediate, elimination to form tert-Butyl 4-(1,2,3,6-tetrahydropyridine)-1-carboxylate is a possible side reaction.

Solution:

  • Flash Chromatography: This is the most common method to remove a wide range of by-products with different polarities.[9][10][11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system is found.[15][16]

  • Specific Workup Procedures: For Mitsunobu reaction by-products, specific workup procedures, such as precipitation of triphenylphosphine oxide from a non-polar solvent, can be employed.[17]

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

Impurity NameLikely OriginTypical Analytical Detection MethodKey Diagnostic Signal
Disulfide DimerOxidation of productHPLC-MS, NMRMS: M+H peak at twice the molecular weight of the thiol minus 2. NMR: Different chemical shift for protons alpha to sulfur.[5]
tert-Butyl 4-hydroxypiperidine-1-carboxylateStarting materialHPLC, GC-MSPresence of a hydroxyl group signal in NMR and a distinct retention time in chromatography.
tert-Butyl 4-tosyloxypiperidine-1-carboxylateIntermediateHPLCAromatic signals from the tosyl group in the NMR spectrum.
Triphenylphosphine oxideMitsunobu by-productNMR, HPLCCharacteristic signals in the aromatic region of the 1H NMR and a distinct 31P NMR signal.
Diethyl hydrazodicarboxylateMitsunobu by-productNMR, HPLCSignals corresponding to the reduced form of DEAD.
tert-Butyl 4-(1,2,3,6-tetrahydropyridine)-1-carboxylateElimination by-productGC-MS, NMROlefinic proton signals in the NMR spectrum.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS detector.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Flash Chromatography for Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity solvent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note: It is advisable to use solvents that have been deoxygenated by bubbling with nitrogen or argon to minimize oxidation of the thiol.

Protocol 3: 1H NMR for Disulfide Detection
  • Solvent: CDCl3 or DMSO-d6.

  • Procedure:

    • Acquire a standard 1H NMR spectrum of the sample.

    • Pay close attention to the region where the protons on the carbon adjacent to the sulfur atom resonate (typically around 2.5-3.0 ppm).

    • The presence of the thiol (-SH) will show a characteristic signal for the proton on the sulfur, which is often a broad singlet and can be exchanged with D2O.

    • The disulfide will lack the -SH proton signal and will show a downfield shift for the protons alpha to the sulfur compared to the thiol.[5]

Mandatory Visualization

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities start N-Boc-4-hydroxypiperidine tosylate N-Boc-4-tosyloxypiperidine start->tosylate TsCl, Pyridine imp1 Unreacted N-Boc-4-hydroxypiperidine start->imp1 thioacetate S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate tosylate->thioacetate KSAc, DMF imp2 Unreacted N-Boc-4-tosyloxypiperidine tosylate->imp2 imp3 Elimination Product (Tetrahydropyridine) tosylate->imp3 Base product This compound thioacetate->product NaOH or NaOMe, MeOH imp4 Disulfide Dimer product->imp4 Oxidation (Air)

Caption: Plausible synthetic pathway and origin of common impurities.

G cluster_workflow General Purification and Analysis Workflow crude Crude Product analysis1 Initial Purity Check (HPLC, NMR) crude->analysis1 purification Purification (Flash Chromatography or Recrystallization) analysis1->purification analysis2 Purity Analysis of Fractions (TLC, HPLC) purification->analysis2 pure_product Pure Product (>95%) analysis2->pure_product Purity Met further_purification Further Purification Required analysis2->further_purification Purity Not Met further_purification->purification

Caption: General workflow for purification and analysis.

References

Technical Support Center: Scale-up Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis of this compound, with a focus on two common synthetic routes: the Tosylation-Thiourea pathway and the Mitsunobu reaction pathway.

Route 1: Tosylation and Thiourea Displacement

This route involves the activation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate as a tosylate, followed by displacement with thiourea and subsequent hydrolysis of the isothiouronium salt.

Diagram of the Tosylation-Thiourea Pathway:

Tosylation-Thiourea Pathway A tert-Butyl 4-hydroxypiperidine-1-carboxylate B Tosylation (TsCl, Base) A->B Step 1 C tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate B->C D Thiourea Displacement C->D Step 2 E Isothiouronium Salt Intermediate D->E F Basic Hydrolysis E->F Step 3 G tert-Butyl 4-mercaptopiperidine-1-carboxylate F->G

Caption: Synthetic route via tosylation and thiourea displacement.

Problem Potential Cause Troubleshooting Steps
Low yield in Tosylation Step Incomplete reaction due to insufficient base or reagent activity.- Ensure tosyl chloride is fresh and stored under anhydrous conditions.- Use a non-nucleophilic base like triethylamine or pyridine in slight excess.- Monitor the reaction by TLC until the starting material is consumed.
Side reaction (elimination) forming an alkene.- Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor elimination.
Formation of Impurities during Thiourea Displacement Incomplete reaction.- Use a slight excess of thiourea.- Ensure adequate reaction time and temperature (reflux in a suitable solvent like ethanol).
Unreacted tosylate remaining.- Optimize reaction conditions to drive the reaction to completion.- Purify the isothiouronium salt intermediate before hydrolysis.
Low Yield in Hydrolysis Step Incomplete hydrolysis of the isothiouronium salt.- Use a sufficiently strong base (e.g., NaOH or KOH) and ensure complete dissolution.- Heat the reaction mixture to ensure complete hydrolysis.
Oxidation of the final thiol product to disulfide.- Degas solvents before use.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Consider adding a reducing agent like DTT in small amounts during work-up.
Route 2: Mitsunobu Reaction

This pathway involves the direct conversion of the hydroxyl group to a thioester using a sulfur nucleophile like thioacetic acid, followed by hydrolysis to the thiol.

Diagram of the Mitsunobu Pathway:

Mitsunobu Pathway A tert-Butyl 4-hydroxypiperidine-1-carboxylate B Mitsunobu Reaction (PPh3, DIAD, Thioacetic Acid) A->B Step 1 C tert-Butyl 4-(acetylthio)piperidine-1-carboxylate B->C D Hydrolysis C->D Step 2 E tert-Butyl 4-mercaptopiperidine-1-carboxylate D->E

Caption: Synthetic route via Mitsunobu reaction.

Problem Potential Cause Troubleshooting Steps
Low Yield in Mitsunobu Reaction Incomplete reaction.- Ensure all reagents are anhydrous, especially the solvent (THF is common).- Add the azodicarboxylate (DIAD or DEAD) slowly at a low temperature (0 °C) to control the reaction rate.[1]
Steric hindrance around the alcohol.- For hindered alcohols, using a more acidic nucleophile can improve yields.[2]
Difficult Purification of Thioester Presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.- Crystallization: The byproducts may precipitate from a non-polar solvent like diethyl ether or a hexane/ether mixture.[3]- Chromatography: While challenging, column chromatography on silica gel can be effective. A non-polar eluent system can help separate the less polar product from the more polar byproducts.- Acidic Wash: If using a phosphine with basic handles, an acidic wash can remove the resulting phosphine oxide.[2]
Low Yield in Hydrolysis of Thioester Incomplete hydrolysis.- Use a strong base like NaOH or KOH in a suitable solvent like methanol.[2]
Product instability.- Perform the hydrolysis and subsequent work-up at low temperatures if the product is found to be unstable under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for a large-scale synthesis?

A1: The Tosylation-Thiourea pathway is often preferred for larger scales. The reagents are generally less expensive and the purification of intermediates can be more straightforward than the Mitsunobu reaction, which generates byproducts like triphenylphosphine oxide that can be difficult to remove on a large scale.[4]

Q2: My final product, this compound, is showing signs of degradation. What is the likely cause and how can I prevent it?

A2: The most common degradation pathway for thiols is oxidation to the corresponding disulfide. This can be identified by a new, less polar spot on TLC and by mass spectrometry (M+M+2 peak). To prevent this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents, especially during purification and storage. Storing the final product at low temperatures and under an inert atmosphere is also recommended.

Q3: I am having trouble removing triphenylphosphine oxide (TPPO) from my Mitsunobu reaction mixture. What are the best strategies for this on a larger scale?

A3: Removing TPPO is a common challenge. On a larger scale, consider the following:

  • Precipitation/Filtration: After the reaction, concentrating the mixture and triturating with a non-polar solvent like diethyl ether or hexanes can cause TPPO to precipitate, allowing for its removal by filtration.[3]

  • Solvent Selection: The choice of solvent can influence the ease of TPPO removal.[4]

  • Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be filtered off after the reaction, or other modified phosphines that result in more easily removable oxides.[1]

Q4: Can I use other sulfur nucleophiles in the Mitsunobu reaction besides thioacetic acid?

A4: Yes, other acidic sulfur nucleophiles can be used. However, thioacetic acid is commonly employed because it is readily available and the resulting thioester is generally stable and can be easily hydrolyzed to the desired thiol.[2]

Q5: What are the key safety precautions to take during the scale-up of these syntheses?

A5:

  • Thiol Odor: Thiols are known for their strong, unpleasant odors. Work in a well-ventilated fume hood and consider quenching any residual thiol in waste streams with bleach before disposal.

  • Azodicarboxylates: Reagents like DIAD and DEAD are hazardous and should be handled with care. They are potential sensitizers and should be added slowly to the reaction mixture to control the exothermic reaction.[5]

  • Inert Atmosphere: When working with air-sensitive reagents and products, ensure a proper inert atmosphere setup to prevent side reactions and degradation.

Quantitative Data Summary

Reaction Step Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Tosylation of Hydroxypiperidine TsCl, PyridinePyridine51045.1[6]
Mitsunobu (General, Alcohol to Ester) PPh₃, DIAD, Carboxylic AcidTHF0 to RT6-865-90[3][5]
Boc Protection of Piperidin-4-ylmethanol (Boc)₂OTHFRT891[7]
Hydrolysis of Isothiouronium Salt NaOH or KOHEthanol/WaterReflux2-4Typically highGeneral Knowledge
Hydrolysis of Thioester KOH/MeOHMethanolRT1-2Typically high[2]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
  • To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.[6]

  • Allow the reaction mixture to stir at 5 °C for 10-12 hours, monitoring the progress by TLC.[6]

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with 5% HCl, water, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tosylate.[6]

Protocol 2: Synthesis of this compound via Thiourea
  • Dissolve tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) and thiourea (1.1-1.2 eq) in ethanol (10 volumes).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the tosylate.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude isothiouronium salt.

  • Dissolve the crude salt in a mixture of ethanol and water (2:1, 10 volumes).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thiol by column chromatography under an inert atmosphere if necessary.

Protocol 3: Synthesis of this compound via Mitsunobu Reaction
  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[5]

  • Concentrate the reaction mixture and triturate with diethyl ether to precipitate triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct. Filter to remove the solids.

  • Concentrate the filtrate and purify the crude thioester by column chromatography.

  • Dissolve the purified thioester in methanol (10 volumes) and add a solution of potassium hydroxide (2.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction with a mild acid and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Further purify by chromatography if needed, ensuring all steps are performed under an inert atmosphere.

References

Technical Support Center: Resolving Solubility Issues with tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with tert-Butyl 4-mercaptopiperidine-1-carboxylate (N-Boc-4-mercaptopiperidine) in organic solvents. This document offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution for your experimental needs.

Troubleshooting Guides

Difficulties in dissolving this compound can often be attributed to several factors, including solvent choice, compound purity, and potential degradation. This guide provides a systematic approach to identifying and resolving these issues.

Issue: The compound is not dissolving or is poorly soluble in the selected solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the compound.

    • Solution: Attempt to dissolve the compound in a small quantity of a different solvent from the recommended list. A solvent miscibility table can be helpful in selecting an appropriate solvent.[1] For compounds with mixed polarity, a combination of solvents might be effective.

  • Low Compound Purity: Impurities can significantly impact the solubility of a compound.

    • Solution: Verify the purity of your this compound using an appropriate analytical method, such as NMR or LC-MS. If impurities are detected, purification by recrystallization or chromatography may be necessary.

  • Insufficient Sonication or Agitation: The compound may require more energy to dissolve.

    • Solution: Use an ultrasonic bath to sonicate the mixture. Ensure vigorous stirring or vortexing to aid dissolution.

  • Low Temperature: Solubility often increases with temperature.

    • Solution: Gently warm the mixture while stirring. However, be cautious as excessive heat can lead to degradation, especially for compounds containing a thiol group. It is advisable to conduct a small-scale test first.

Issue: The solution appears cloudy or forms a precipitate after initial dissolution.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution may have created a supersaturated solution that is now precipitating.

    • Solution: Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. If precipitation reoccurs, it indicates that the concentration is above the solubility limit at that temperature.

  • Compound Degradation: The mercapto group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides. These disulfides may have different solubility profiles and could precipitate from the solution.

    • Solution: Prepare solutions fresh before use. Store the solid compound under an inert atmosphere as recommended.[2] If oxidation is suspected, consider using deoxygenated solvents. The rate of thiol oxidation can be influenced by the solvent, temperature, and presence of a base.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Based on the structure, which includes a non-polar Boc group and a polar mercapto group, solvents with intermediate to high polarity are good starting points. These include Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

Q2: Can I heat the solvent to dissolve the compound?

A2: Gentle heating can be an effective method to increase solubility. However, due to the presence of the thiol group which can be prone to oxidation, it is recommended to use the lowest effective temperature and to perform this under an inert atmosphere if possible. Prolonged heating at high temperatures should be avoided to prevent degradation.

Q3: My compound has been stored for a while and is now difficult to dissolve. What could be the reason?

A3: Prolonged storage, especially if not under an inert atmosphere, can lead to the oxidation of the mercapto group to form a disulfide dimer. This dimer will have a different molecular weight and polarity, which can significantly alter its solubility. It is recommended to use freshly opened or properly stored material for the best results.

Q4: How can I prevent the oxidation of the mercapto group in solution?

A4: To minimize oxidation, you can use deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use. Preparing solutions immediately before the experiment and avoiding prolonged exposure to air can also help.

Q5: What is a reliable method to determine the quantitative solubility of this compound in my specific solvent?

A5: A gravimetric method is a straightforward and reliable way to determine solubility. This involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the supernatant to determine the mass of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section of this document.

Data Presentation

SolventSolvent TypePredicted SolubilityNotes
Dichloromethane (DCM)ChlorinatedSolubleA good starting point for many organic compounds.
Tetrahydrofuran (THF)EtherSolubleGenerally a good solvent for moderately polar compounds.
Dimethylformamide (DMF)Polar AproticSolubleOften used for compounds that are difficult to dissolve in other solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong solvent, but can be difficult to remove.[4]
Methanol (MeOH)Polar ProticModerately SolubleThe polar protic nature may interact with the mercapto group.
Ethanol (EtOH)Polar ProticModerately SolubleSimilar to methanol.
Acetonitrile (ACN)Polar AproticModerately SolubleMay be a suitable solvent.
TolueneNon-polarSparingly SolubleThe non-polar nature makes it less ideal.
HexaneNon-polarInsolubleUnlikely to be a good solvent.
WaterPolar ProticInsolubleThe large non-polar Boc group significantly reduces water solubility.

Experimental Protocols

Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol outlines a standard procedure to determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe with a chemically resistant filter (e.g., PTFE)

  • Shaker or magnetic stirrer

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh a vial.

    • Add an excess amount of this compound to the vial. An excess is present when undissolved solid remains.

    • Record the total mass of the vial and the compound.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed until the undissolved solid has settled.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe fitted with a filter to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish.

    • Precisely transfer a known volume of the clear filtrate (e.g., 1.0 mL) into the pre-weighed evaporating dish.

    • Gently evaporate the solvent in a well-ventilated fume hood. A rotary evaporator, a gentle stream of inert gas, or a warm oven (below the decomposition temperature of the compound) can be used.

    • Once the solvent is completely removed, place the evaporating dish in a vacuum desiccator to remove any residual solvent.

    • Weigh the evaporating dish containing the dry solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

    Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)

Mandatory Visualization

Troubleshooting_Workflow start Start: Dissolution Issue check_solvent Is the solvent appropriate? start->check_solvent change_solvent Try a different solvent (e.g., DCM, THF, DMF, DMSO) check_solvent->change_solvent No check_purity Is the compound pure? check_solvent->check_purity Yes change_solvent->check_purity purify Purify the compound (recrystallization/chromatography) check_purity->purify No increase_energy Have you tried sonication or vigorous stirring? check_purity->increase_energy Yes purify->increase_energy apply_energy Apply sonication or increase agitation increase_energy->apply_energy No gentle_heating Have you tried gentle heating? increase_energy->gentle_heating Yes apply_energy->gentle_heating apply_heat Gently warm the solution with caution gentle_heating->apply_heat No check_oxidation Is oxidation a possibility (e.g., old sample, air exposure)? gentle_heating->check_oxidation Yes apply_heat->check_oxidation use_fresh Use fresh compound and/or deoxygenated solvents check_oxidation->use_fresh Yes success Success: Compound Dissolved check_oxidation->success No use_fresh->success fail Issue Persists: Consult further

Caption: Troubleshooting workflow for solubility issues.

Solubility_Factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions compound This compound boc_group Boc Group (Non-polar) piperidine_ring Piperidine Ring (Moderately Polar) mercapto_group Mercapto Group (Polar, H-bond acceptor) solubility Solubility boc_group->solubility Influences solubility in non-polar solvents piperidine_ring->solubility Contributes to overall polarity mercapto_group->solubility Enhances solubility in polar solvents polarity Polarity ('Like Dissolves Like') polarity->solubility Primary determinant h_bonding Hydrogen Bonding Capacity h_bonding->solubility Important for polar solvents temperature Temperature temperature->solubility Generally increases solubility agitation Agitation/Sonication agitation->solubility Increases rate of dissolution

Caption: Factors influencing the solubility of the compound.

References

How to monitor the progress of reactions involving tert-Butyl 4-mercaptopiperidine-1-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Reactions of tert-Butyl 4-mercaptopiperidine-1-carboxylate

This guide provides technical support for researchers, scientists, and drug development professionals on utilizing Thin Layer Chromatography (TLC) to monitor the progress of chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, inexpensive, and versatile analytical technique ideal for real-time reaction monitoring.[1][2] It allows for the quick qualitative assessment of the consumption of starting materials and the formation of products.[3][4] Since this compound and its potential products will likely have different polarities, they can be separated and visualized on a TLC plate.[3]

Q2: My starting material, this compound, is not UV-active. How can I visualize it on a TLC plate?

A2: While the starting material lacks a strong UV chromophore, it possesses a thiol (-SH) group that is readily visualized by specific chemical stains.[5] The most effective stains are oxidizing agents like Potassium Permanganate (KMnO₄), which reacts with the thiol to produce a distinct spot.[6] An iodine chamber can also be used, as iodine has a high affinity for sulfur-containing compounds.[5][7]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied on top of each other.[8] This is a critical control to confirm the identity of spots. If the reaction mixture shows a spot with the same retention factor (Rf) as the starting material, the co-spot will appear as a single, elongated spot. If a new product has formed with a different Rf, the co-spot lane will show two distinct spots, confirming that the new spot is not just the starting material.

Q4: How do I take a sample from a reaction running under an inert atmosphere without exposing it to air?

A4: To sample an air-sensitive reaction, use a long capillary spotter threaded through a syringe needle.[9] Pierce the septum of the reaction flask with the needle and carefully dip the capillary into the reaction mixture to draw a sample. This method minimizes the reaction's exposure to air and moisture.[9][10]

Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F-254).[4]

  • TLC developing chamber with a lid.

  • Capillary spotters.

  • Eluent system (see Table 1 for recommendations).

  • Visualization reagent (see Table 2 for recommendations).

  • Forceps and a heat gun.

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink can chromatograph.[11]

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane) and apply a small spot onto the origin in the first lane.

    • Lane 2 (Co-spot - C): Apply a spot of the starting material (Lane 1) on the origin. On top of the same spot, carefully apply a small spot of the reaction mixture.

    • Lane 3 (Reaction Mixture - RXN): Draw a small aliquot from the reaction vessel and apply it directly to the origin in the third lane.

  • Development:

    • Pour the chosen eluent system into the TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line).[12][13]

    • Place a piece of filter paper inside the chamber to aid solvent vapor saturation and close the lid. Allow it to equilibrate for 5-10 minutes.

    • Using forceps, place the spotted TLC plate into the chamber and replace the lid.[13]

    • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.[13]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • While many piperidine derivatives are not UV-active, it is good practice to first check the plate under a UV lamp (254 nm).[14][15]

    • Proceed with chemical staining. Using forceps, dip the plate quickly and smoothly into the staining solution.[16]

    • Wipe excess stain from the back of the plate with a paper towel.[15]

    • Gently warm the plate with a heat gun to develop the spots.[15][16]

  • Analysis: Circle the visible spots with a pencil. Monitor the reaction by observing the disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot over time.[8]

Diagram of the TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Origin Line) spot_lanes 2. Spot Lanes (SM, Co-spot, RXN) prep_chamber 3. Prepare Chamber (Add Eluent & Saturate) develop 4. Develop Plate (Elute in Chamber) prep_chamber->develop mark_front 5. Mark Solvent Front & Dry Plate develop->mark_front visualize 6. Visualize Spots (UV and/or Stain) mark_front->visualize analyze 7. Analyze Results (Assess Reaction Progress) visualize->analyze

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Data Presentation: Recommended TLC Conditions

Table 1: Recommended Eluent Systems

Eluent System (v/v) Typical Ratio Compound Polarity Notes
Ethyl Acetate / Hexanes 1:4 to 1:1 Low to Medium A good starting point for many organic reactions.[4] Increase the proportion of ethyl acetate to increase eluent polarity.[13]
Dichloromethane / Methanol 99:1 to 9:1 Medium to High Suitable for more polar products.[13]
Diethyl Ether 100% Medium Can be effective for compounds of intermediate polarity.

| Dichloromethane / Methanol / Triethylamine | 94:5:1 | Basic Compounds | The addition of triethylamine (Et₃N) is crucial to prevent streaking (tailing) of basic compounds like piperidines.[12][17] |

Table 2: Recommended Visualization Reagents (Stains)

Stain Preparation Target Functional Groups Appearance
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 0.125g NaOH in 200mL water.[6] Thiols, Alkenes, Alcohols, Aldehydes (oxidizable groups).[6] Yellow/brown spots on a pink/purple background. Thiols may appear as white/yellow spots before heating.[5]
Iodine Chamber A few crystals of I₂ in a sealed chamber with silica gel.[7][14] Thiols, Unsaturated & Aromatic compounds.[7] Brown spots on a light-yellow/brown background. The stain is often temporary.[6]
Ceric Ammonium Molybdate (CAM) 10g Ceric ammonium sulfate, 25g ammonium molybdate in 500mL of 10% H₂SO₄.[14] Universal stain for most organic compounds.[7] Dark blue/black spots on a light blue/green background upon heating.
p-Anisaldehyde 135mL Ethanol, 5mL conc. H₂SO₄, 1.5mL Acetic acid, 3.7mL p-Anisaldehyde.[6] Aldehydes, Ketones, Alcohols. Spots of various colors (pink, blue, purple) on a light pink background upon heating.[14]

| Ninhydrin | 0.3g Ninhydrin in 100mL n-butanol with 3mL acetic acid.[14] | Primary & Secondary Amines. | Primary amines give purple/blue spots. Secondary amines (e.g., deprotected piperidine) may give faint yellow spots.[5] |

Troubleshooting Guide

Problem: No spots are visible on the TLC plate after development and staining.

  • Possible Cause 1: Sample is too dilute.

    • Solution: Concentrate the sample before spotting or apply the sample multiple times to the same spot on the origin, allowing the solvent to dry between applications.[11][12]

  • Possible Cause 2: Incorrect stain used.

    • Solution: The compound may not react with the chosen stain. For this compound, ensure you are using a stain effective for thiols, such as KMnO₄.[6] If the product has a different functional group, a more universal stain like CAM may be necessary.

  • Possible Cause 3: Compound evaporated from the plate.

    • Solution: This can happen with volatile compounds, especially if excessive heat is applied during visualization. Use minimal heat required for the stain to develop.

Problem: The spots are streaking or elongated instead of being round.

  • Possible Cause 1: Sample is too concentrated (overloaded).

    • Solution: Dilute the sample solution before spotting it on the TLC plate.[12][18]

  • Possible Cause 2: The compound is acidic or basic.

    • Solution: this compound and its derivatives can be basic. Add a small amount of triethylamine (0.1-2.0%) to your eluent system to prevent interaction with the acidic silica gel, which causes streaking.[12]

  • Possible Cause 3: The eluent system is inappropriate.

    • Solution: Try a different solvent system. Sometimes streaking indicates poor solubility in the mobile phase.[11]

Problem: The Rf values are too high (spots near the solvent front) or too low (spots near the origin).

  • Possible Cause 1: Eluent polarity is too high.

    • Solution (If Rf is too high): Your eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent in your mixture (e.g., use more hexanes in an ethyl acetate/hexanes system).[12]

  • Possible Cause 2: Eluent polarity is too low.

    • Solution (If Rf is too low): Your eluent is not polar enough to move the compounds from the baseline. Increase the proportion of the polar solvent.[12] The ideal Rf value for clear separation is between 0.2 and 0.8.[3]

Problem: The starting material and product spots are not well-separated (Rf values are too close).

  • Possible Cause: The eluent system lacks the selectivity for your compounds.

    • Solution: Try a different combination of solvents. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can significantly alter the separation. Even small changes in the solvent ratio can improve resolution.[9]

Diagram of the TLC Troubleshooting Logic

TLC_Troubleshooting start Start TLC Analysis spots_visible Are spots visible? start->spots_visible streaking Are spots streaking? spots_visible->streaking Yes sol_conc Solution: - Increase sample concentration - Re-spot multiple times spots_visible->sol_conc No rf_ok Is Rf between 0.2-0.8? streaking->rf_ok No sol_dilute Solution: - Dilute sample streaking->sol_dilute Yes separation_ok Is separation adequate? rf_ok->separation_ok Yes sol_inc_polar Solution: - Increase eluent polarity rf_ok->sol_inc_polar No, too low sol_dec_polar Solution: - Decrease eluent polarity rf_ok->sol_dec_polar No, too high sol_new_eluent Solution: - Change solvent system (e.g., EtOAc/Hex -> DCM/MeOH) separation_ok->sol_new_eluent No end_ok Analysis Complete separation_ok->end_ok Yes sol_stain Solution: - Use a different stain (e.g., KMnO₄ for thiols) sol_conc->sol_stain sol_stain->start Retry sol_base Solution: - Add Et₃N (0.1-2%) to eluent sol_dilute->sol_base sol_base->start Retry sol_inc_polar->start Retry sol_dec_polar->start Retry sol_new_eluent->start Retry

References

Purification strategies for removing unreacted starting materials from tert-Butyl 4-mercaptopiperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for purifying tert-Butyl 4-mercaptopiperidine-1-carboxylate and removing unreacted starting materials from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include tert-Butyl 4-oxopiperidine-1-carboxylate or tert-Butyl 4-hydroxypiperidine-1-carboxylate.[1][2][3][4]

  • Byproducts: Side-reaction products can include the disulfide dimer of the target compound, formed via oxidation of the thiol group.

  • Reagent-Related Impurities: Residual reagents used in the synthesis.

  • Solvents: Residual organic solvents from the reaction or workup.

Q2: Which purification techniques are most effective for this compound?

The most common and effective techniques for purifying N-Boc protected compounds like this compound are flash column chromatography, liquid-liquid extraction, and recrystallization.[5][6] The choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q3: How can I prevent the oxidation of the thiol group to a disulfide during purification?

Preventing oxidation is critical for obtaining a pure product.[7] Key strategies include:

  • Use Degassed Solvents: Degassing solvents, for example by sonication, helps to remove dissolved oxygen, which can oxidize the thiol.[8]

  • Work Under Inert Atmosphere: When possible, performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.

  • Acidic Conditions: Thiols are generally more stable against oxidation at a lower pH.[9] Using slightly acidic conditions during extraction or chromatography can be beneficial.

  • Thiol-Specific Reagents: For particularly sensitive applications, reversible thiol-protecting reagents like 2,2'-dithiodipyridine (DTDP) can be used during extraction and purification, followed by removal with a reducing agent like TCEP.[10]

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash chromatography is a primary method for purifying crude reaction mixtures.[6]

Problem 1: Poor separation between the product and a non-polar impurity.

  • Solution: Optimize the mobile phase. Start with a low-polarity eluent (e.g., a high hexane/ethyl acetate ratio) and gradually increase the polarity. A shallow gradient can improve the separation of compounds with close Rf values. A 70:1 ratio of silica gel to crude mixture has been found to be optimal for separating compounds with a small difference in Rf.[11]

Problem 2: The product appears to be oxidizing on the column, leading to disulfide formation.

  • Solution 1: Use Acidic Media. Consider using acidic alumina instead of silica gel, as thiols can be more stable at lower pH.[9]

  • Solution 2: Degas Solvents. Ensure all solvents used for the mobile phase are thoroughly degassed to remove dissolved oxygen.[8]

  • Solution 3: Work Quickly. Minimize the time the compound spends on the column to reduce its exposure to air and the stationary phase.

Problem 3: Product is tailing on the TLC and column.

  • Solution: The free thiol group can sometimes interact strongly with the silica gel. Adding a small amount of a polar solvent (like methanol) or a trace of acid (like acetic acid) to the eluent can sometimes improve peak shape, but care must be taken as the Boc group is acid-sensitive.[12]

Guide 2: Liquid-Liquid Extraction

Extraction is often used as an initial cleanup step before chromatography.

Problem 1: An emulsion forms during the acidic or basic wash.

  • Solution: Emulsions can sometimes be broken by adding a small amount of brine (saturated aqueous NaCl solution).[13] In stubborn cases, allowing the mixture to stand for an extended period or filtering it through a pad of Celite can help. An initial HCl wash may require up to 2 hours for phase separation.[14]

Problem 2: Low recovery of the product from the organic layer.

  • Solution: The thiol group has some acidic character and might be partially deprotonated and lost to a basic aqueous wash. Avoid using strong bases for washing if possible. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature. Ensure the organic solvent is sufficiently non-polar to minimize product solubility in the aqueous phase.

Guide 3: Recrystallization

Recrystallization is an excellent technique for obtaining high-purity solid compounds if a suitable solvent system can be found.[5][6]

Problem 1: The compound oils out instead of forming crystals.

  • Solution 1: Adjust Solvent Polarity. The solvent may be too non-polar. Try adding a more polar "anti-solvent" dropwise to the hot solution until turbidity appears, then allow it to cool slowly.

  • Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling.

  • Solution 3: Scratching/Seeding. Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product can induce crystallization.

Problem 2: The product crystallizes with low purity.

  • Solution: This indicates that impurities are co-crystallizing with the product. The chosen solvent system may not be optimal. Try a different solvent or solvent pair. It may also be necessary to perform a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePurity AchievedTypical YieldSpeedScalabilityKey Advantage
Flash Chromatography Good to High65-95%[15][16]Fast (< 30 min)[6]Milligrams to Kilograms[6]Versatile and widely applicable for most organic compounds.
Liquid-Liquid Extraction Low to Medium>90%Very FastHighExcellent for initial bulk removal of acidic or basic impurities.[5]
Recrystallization Very HighVariableSlowHighCan provide exceptionally pure material in a single, cost-effective step.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on silica gel.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase solvent.[6]

  • Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material for effective separation.[11] Pack the column as a slurry with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, applying pressure to achieve a steady flow. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[11]

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing basic or acidic impurities from the neutral product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Separate the layers.[5]

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove acidic impurities.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.

Visualizations

experimental_workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve extract Liquid-Liquid Extraction (Optional) dissolve->extract dry Dry & Concentrate extract->dry Organic Layer waste Aqueous Waste & Impurities extract->waste Aqueous Layer chromatography Flash Column Chromatography dry->chromatography combine Combine Pure Fractions chromatography->combine impure_fractions Impure Fractions chromatography->impure_fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification via extraction and column chromatography.

troubleshooting_logic start Purification Issue (e.g., Oxidation) check_solvents Are solvents degassed? start->check_solvents degas Degas solvents via sonication or N2 sparge check_solvents->degas No check_atmosphere Is an inert atmosphere required? check_solvents->check_atmosphere Yes degas->check_atmosphere use_inert Perform purification under N2 or Ar check_atmosphere->use_inert Yes check_ph Is pH of media appropriate? check_atmosphere->check_ph No use_inert->check_ph acidify Use acidic alumina or add trace acid to eluent check_ph->acidify No proceed Proceed with Purification check_ph->proceed Yes acidify->proceed

Caption: Decision-making process for troubleshooting thiol oxidation during purification.

References

Validation & Comparative

Structural Elucidation of tert-Butyl 4-mercaptopiperidine-1-carboxylate via 1H and 13C NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic guide for researchers, scientists, and drug development professionals on the structural confirmation of tert-Butyl 4-mercaptopiperidine-1-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR). This guide provides a comparative analysis with analogous piperidine derivatives, detailed experimental protocols, and visual aids to facilitate data interpretation.

In the realm of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this compound, a versatile building block in medicinal chemistry. To provide a clearer understanding of its spectral features, a comparison is drawn with two structurally related compounds: tert-Butyl 4-aminopiperidine-1-carboxylate and tert-Butyl 4-hydroxypiperidine-1-carboxylate.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its amino and hydroxy analogues. The data highlights the influence of the substituent at the C4 position on the chemical shifts of the neighboring protons and carbons.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicity
This compoundH43.79 – 3.71m
H2eq, H6eq3.58 – 3.46m
H2ax, H6ax3.40 – 3.23m
H3eq, H5eq1.97 – 1.85m
H3ax, H5ax1.88 – 1.69m
SH1.66 – 1.56t
Boc (t-butyl)1.44s
tert-Butyl 4-aminopiperidine-1-carboxylateH4~3.60br s
H2, H6~2.74m
H3, H51.84-2.36m
Boc (t-butyl)1.36s
tert-Butyl 4-hydroxypiperidine-1-carboxylateH4~3.70m
H2, H6~3.90, ~3.00m
H3, H5~1.85, ~1.45m
Boc (t-butyl)1.46s

Table 2: ¹³C NMR Data Comparison (126 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compoundC=O (Boc)154.8
C(CH₃)₃ (Boc)79.3
C456.8
C2, C646.4, 45.2
C3, C532.1, 30.6
C(CH₃)₃ (Boc)28.7
tert-Butyl 4-aminopiperidine-1-carboxylateC=O (Boc)-
C(CH₃)₃ (Boc)-
C4-
C2, C6-
C3, C5-
C(CH₃)₃ (Boc)-
tert-Butyl 4-hydroxypiperidine-1-carboxylateC=O (Boc)154.9
C(CH₃)₃ (Boc)79.5
C467.5
C2, C643.3
C3, C534.3
C(CH₃)₃ (Boc)28.5

Note: Complete peak assignments for the alternatives are not fully available in the cited literature and are thus marked as "-". The provided values are for comparative illustration.

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.

  • Sample Preparation: Approximately 10-20 mg of the analyte (this compound or its analogues) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]

  • ¹H NMR Acquisition: The spectra were acquired at a frequency of 500 MHz. Standard acquisition parameters included a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. A total of 16-32 scans were collected for each sample.

  • ¹³C NMR Acquisition: The spectra were recorded at a frequency of 126 MHz using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds were employed. Typically, 1024-2048 scans were accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The collected Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Visualizing Structural Confirmation and Comparison

To further aid in the understanding of the NMR analysis, the following diagrams illustrate the workflow of structural confirmation, the molecular structure with proton and carbon environments, and a logical comparison of the key spectral features.

G NMR Analysis Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (CDCl3) with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (500 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed NMR Spectrum Processing->Spectrum Analysis Analysis of Chemical Shifts, Multiplicities, and Integration Spectrum->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow of NMR analysis for structural confirmation.

Caption: Key proton and carbon environments for NMR.

G Comparison of Key NMR Spectral Features cluster_target This compound cluster_amino tert-Butyl 4-aminopiperidine-1-carboxylate cluster_hydroxy tert-Butyl 4-hydroxypiperidine-1-carboxylate Target_H4 H4: ~3.75 ppm (m) Amino_H4 H4: ~3.60 ppm (br s) Target_H4->Amino_H4 Similar chemical shift Hydroxy_H4 H4: ~3.70 ppm (m) Target_H4->Hydroxy_H4 Similar chemical shift Target_C4 C4: ~56.8 ppm Amino_C4 C4: (Upfield shift expected) Target_C4->Amino_C4 Different electronegativity of N vs S Hydroxy_C4 C4: ~67.5 ppm (Downfield shift) Target_C4->Hydroxy_C4 Different electronegativity of O vs S Target_SH SH: ~1.61 ppm (t) Amino_NH2 NH2: Broad singlet Hydroxy_OH OH: Broad singlet

Caption: Logical comparison of key NMR features.

References

Confirming the Molecular Weight of tert-Butyl 4-mercaptopiperidine-1-carboxylate Derivatives: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with tert-Butyl 4-mercaptopiperidine-1-carboxylate and its derivatives—a class of compounds with significant potential in medicinal chemistry—accurate molecular weight determination is a critical first step. This guide provides a comparative overview of mass spectrometry techniques for this purpose, offering experimental data, detailed protocols, and a look at alternative analytical methods.

Mass Spectrometry: A Powerful Tool for Molecular Weight Confirmation

Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight of synthesized compounds. Its high sensitivity and accuracy make it indispensable in modern research laboratories. Two common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for the analysis of piperidine derivatives.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly effective for polar and thermally labile molecules.[1] It typically generates protonated molecules, denoted as [M+H]⁺, which allows for the direct determination of the molecular weight.[2] When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide highly accurate mass measurements, often to within a few parts per million (ppm).

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including small organic compounds.[3][4] In MALDI-TOF mass spectrometry, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.[5] This method is known for its speed and high throughput capabilities.[4]

Comparative Analysis of Mass Spectrometry Techniques

The choice between ESI and MALDI often depends on the specific properties of the derivative being analyzed and the available instrumentation. The following table summarizes the expected performance of these techniques for the analysis of a representative compound, this compound (MW: 217.34 g/mol ).

TechniqueIonization PrincipleTypical Ion ObservedMass AccuracyThroughputSample Preparation
ESI-MS Soft ionization via charged droplet evaporation[1][M+H]⁺, [M+Na]⁺High (< 5 ppm)ModerateSimple dissolution in a suitable solvent
MALDI-TOF MS Laser-induced desorption/ionization from a matrix[5][M+H]⁺, [M+Na]⁺, [M+K]⁺Moderate to High (5-20 ppm)HighCo-crystallization with a matrix

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for ESI-MS and MALDI-TOF MS analysis.

Protocol 1: LC-ESI-MS Analysis

This protocol outlines the analysis of this compound using a Liquid Chromatography (LC) system coupled to an ESI-Mass Spectrometer.

1. Sample Preparation:

  • Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Parameters:

  • LC System: Agilent 1260 HPLC or equivalent.

  • Column: Phenomenex Kinetex 2.6 µm C18, 4.6 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-95% B over 2 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6130 or equivalent with an ESI source.

  • Ionization Mode: Positive.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 4000 V.

3. Data Analysis:

  • The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺. For this compound, this would be at m/z 218.13.

  • The presence of adducts such as [M+Na]⁺ (m/z 240.11) may also be observed.

Protocol 2: MALDI-TOF MS Analysis

This protocol describes the analysis of the target compound using a MALDI-TOF mass spectrometer.

1. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

2. Sample Spotting:

  • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).

3. MALDI-TOF MS Parameters:

  • Instrument: Bruker Autoflex Speed or equivalent.

  • Ionization Mode: Positive reflector.

  • Laser: 337 nm Nitrogen laser.

  • Mass Range: m/z 100-1000.

  • Calibration: Use a suitable external calibrant mixture.

4. Data Analysis:

  • The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 218.13.

  • Other adducts, such as [M+Na]⁺ and [M+K]⁺, might also be present.

Visualization of Analytical Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Synthesized Compound B Dissolve in Solvent A->B C Filter Solution B->C D Inject into LC-MS C->D E ESI Ionization D->E F Mass Analysis E->F G Mass Spectrum F->G H Identify [M+H]⁺ Peak G->H I Confirm Molecular Weight H->I

Caption: Workflow for LC-ESI-MS analysis.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation A Analyte & Matrix Solutions B Mix Solutions A->B C Spot on Target Plate B->C D Air Dry C->D E Laser Desorption/Ionization D->E F Time-of-Flight Analysis E->F G Mass Spectrum F->G H Identify [M+H]⁺ Peak G->H I Confirm Molecular Weight H->I

Caption: Workflow for MALDI-TOF MS analysis.

Fragmentation Analysis: Gaining Structural Insight

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic fragmentation pattern, often involving the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] The piperidine ring itself can undergo cleavage, providing further structural clues.[2]

Fragmentation_Pathway MH [M+H]⁺ (m/z 218.13) loss_isobutylene Loss of Isobutylene (-56 Da) MH->loss_isobutylene loss_Boc Loss of Boc group (-100 Da) MH->loss_Boc fragment1 [M+H - C₄H₈]⁺ (m/z 162.07) loss_isobutylene->fragment1 fragment2 [M+H - C₅H₉O₂]⁺ (m/z 118.06) loss_Boc->fragment2

Caption: Common fragmentation pathways of N-Boc piperidine derivatives.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a primary tool for molecular weight determination, other techniques provide complementary information for comprehensive compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are unparalleled for elucidating the detailed chemical structure of a molecule. These techniques provide information about the connectivity of atoms and the chemical environment of each nucleus.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a synthesized compound. By separating the target compound from impurities, HPLC with a suitable detector (e.g., UV-Vis, ELSD) can quantify the purity level.

The following table compares these techniques with mass spectrometry:

TechniqueInformation ProvidedSample AmountThroughput
Mass Spectrometry Molecular Weight, Elemental Composition (HRMS), Structural Fragments (MS/MS)ng to µgHigh
NMR Spectroscopy Detailed Molecular Structure, ConnectivitymgLow to Moderate
HPLC Purity, Quantificationµg to mgHigh

Conclusion

The confirmation of molecular weight is a non-negotiable step in the synthesis of novel compounds like this compound derivatives. Both ESI-MS and MALDI-TOF MS offer robust and reliable means to achieve this. The choice of technique will depend on the specific research needs and available resources. For a comprehensive characterization, a multi-technique approach that combines the strengths of mass spectrometry with NMR and HPLC is highly recommended. This ensures not only the correct molecular weight but also the structural integrity and purity of the compounds, which is essential for their advancement in the drug development pipeline.

References

A Comparative Guide to the Synthesis of 4-Mercaptopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-mercaptopiperidine scaffold is a crucial pharmacophore in numerous biologically active compounds. Its synthesis, however, presents several challenges, including the selection of an appropriate synthetic strategy that balances yield, purity, and operational simplicity. This guide provides an objective comparison of two prominent synthetic routes to 4-mercaptopiperidine derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug discovery and development endeavors.

Executive Summary

Two primary synthetic pathways for the preparation of 4-mercaptopiperidine derivatives are critically evaluated:

  • Route 1: Synthesis from 4-Hydroxypiperidine. This route involves the conversion of a readily available starting material, 4-hydroxypiperidine, to a thioester intermediate via a Mitsunobu reaction, followed by hydrolysis to unveil the desired thiol functionality.

  • Route 2: Synthesis from 4-Chloropiperidine. This pathway utilizes a nucleophilic substitution reaction where the chloro-substituent at the 4-position of the piperidine ring is displaced by a sulfur nucleophile to directly afford the target mercapto derivative.

This guide presents a detailed comparison of these routes, focusing on key performance indicators such as reaction yields, step count, and the nature of the required reagents.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data associated with each synthetic route, assuming the use of an N-Boc protecting group, which is common in contemporary organic synthesis.

ParameterRoute 1: From 4-HydroxypiperidineRoute 2: From 4-Chloropiperidine
Starting Material N-Boc-4-hydroxypiperidineN-Boc-4-chloropiperidine
Key Reactions 1. Mitsunobu Reaction2. Thioester Hydrolysis3. N-Boc Deprotection1. Nucleophilic Substitution2. N-Boc Deprotection
Overall Yield (approx.) 60-75%70-85%
Number of Steps 32
Key Reagents Triphenylphosphine, DIAD/DEAD, Thioacetic acid, Base (e.g., LiOH, NaOH)Sodium hydrosulfide (NaSH)
Purity (typical) High, requires chromatographic purification of intermediatesHigh, may require purification of the final product
Scalability Moderate, challenges with reagent stoichiometry and byproduct removalGenerally good, simpler reaction setup
Reaction Time (total) 18-36 hours12-24 hours

Synthetic Pathway Overview

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Synthetic_Route_1 start N-Boc-4-hydroxypiperidine intermediate N-Boc-4-acetylthiopiperidine start->intermediate Mitsunobu Reaction (PPh3, DIAD, Thioacetic Acid) Yield: 70-85% thiol N-Boc-4-mercaptopiperidine intermediate->thiol Hydrolysis (LiOH or NaOH) Yield: 85-95% product 4-Mercaptopiperidine thiol->product N-Boc Deprotection (HCl in Dioxane) Yield: ~95%

Caption: Synthetic pathway for 4-mercaptopiperidine starting from 4-hydroxypiperidine.

Synthetic_Route_2 start N-Boc-4-chloropiperidine thiol N-Boc-4-mercaptopiperidine start->thiol Nucleophilic Substitution (NaSH) Yield: 75-90% product 4-Mercaptopiperidine thiol->product N-Boc Deprotection (HCl in Dioxane) Yield: ~95%

Caption: Synthetic pathway for 4-mercaptopiperidine starting from 4-chloropiperidine.

Experimental Protocols

Route 1: From N-Boc-4-hydroxypiperidine

This route proceeds in three key steps: Mitsunobu reaction to form the thioester, hydrolysis to the thiol, and final deprotection.

Step 1: Mitsunobu Reaction - Synthesis of S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Thioacetic acid (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine, triphenylphosphine, and thioacetic acid in anhydrous THF at 0 °C under an inert atmosphere, slowly add DIAD or DEAD.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired thioester.

  • Expected Yield: 70-85%[1].

Step 2: Hydrolysis - Synthesis of tert-butyl 4-mercapto-1-piperidinecarboxylate

  • Materials:

    • S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

    • Methanol or a mixture of THF and water

  • Procedure:

    • Dissolve the thioester in methanol or a THF/water mixture.

    • Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected thiol.

  • Expected Yield: 85-95%.

Step 3: N-Boc Deprotection - Synthesis of 4-Mercaptopiperidine Hydrochloride

  • Materials:

    • tert-butyl 4-mercapto-1-piperidinecarboxylate (1.0 eq)

    • 4M HCl in 1,4-dioxane

  • Procedure:

    • Dissolve the N-Boc protected thiol in 1,4-dioxane.

    • Add the 4M HCl in dioxane solution and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • Expected Yield: ~95%[2][3].

Route 2: From N-Boc-4-chloropiperidine

This more direct route involves a nucleophilic substitution followed by deprotection.

Step 1: Nucleophilic Substitution - Synthesis of tert-butyl 4-mercapto-1-piperidinecarboxylate

  • Materials:

    • N-Boc-4-chloropiperidine (1.0 eq)

    • Sodium hydrosulfide (NaSH) (1.5-2.0 eq)

    • Dimethylformamide (DMF) or Ethanol

  • Procedure:

    • To a solution of N-Boc-4-chloropiperidine in DMF or ethanol, add sodium hydrosulfide.

    • Heat the reaction mixture to 50-80 °C and stir for 8-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

  • Expected Yield: 75-90%.

Step 2: N-Boc Deprotection - Synthesis of 4-Mercaptopiperidine Hydrochloride

  • Materials:

    • tert-butyl 4-mercapto-1-piperidinecarboxylate (1.0 eq)

    • 4M HCl in 1,4-dioxane

  • Procedure:

    • Follow the same procedure as described in Step 3 of Route 1.

  • Expected Yield: ~95%[2][3].

Concluding Remarks

Both synthetic routes offer viable pathways to 4-mercaptopiperidine derivatives.

  • Route 1 (from 4-hydroxypiperidine) is a reliable method, particularly when the starting material is readily available. The Mitsunobu reaction is a well-established transformation, though it requires careful control of stoichiometry and purification to remove byproducts.

  • Route 2 (from 4-chloropiperidine) is a more atom-economical and shorter route. The direct nucleophilic substitution with a hydrosulfide salt can be highly efficient. However, the synthesis and handling of the 4-chloro-piperidine precursor may require specific precautions.

The choice between these two routes will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific reaction types. For large-scale synthesis, the fewer steps and simpler reagent profile of Route 2 may be advantageous. For medicinal chemistry applications where a variety of analogs are required, the versatility of the Mitsunobu reaction in Route 1 could be beneficial for introducing other functionalities.

References

A Comparative Guide to Alternative Protecting Groups for 4-Mercaptopiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the thiol group in 4-mercaptopiperidine is a critical consideration in the synthesis of a wide array of pharmaceutical compounds and complex molecules. The presence of a secondary amine necessitates a careful and orthogonal protection strategy to achieve desired chemical transformations selectively. This guide provides an objective comparison of common and alternative thiol-protecting groups for 4-mercaptopiperidine, with a focus on their performance, stability, and deprotection conditions, supported by experimental data from analogous systems.

Orthogonal Protection Strategy for 4-Mercaptopiperidine

A robust protection strategy for 4-mercaptopiperidine involves the orthogonal protection of the amine and thiol functionalities. Typically, the amine is protected first, for example, as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under a variety of conditions but readily cleaved with acid. Subsequently, the thiol group is protected. The choice of the thiol protecting group is dictated by its stability towards the conditions required for subsequent reactions and its selective removal without affecting the N-protecting group or other functionalities in the molecule.

Orthogonal_Protection 4-Mercaptopiperidine 4-Mercaptopiperidine N-Protected-4-mercaptopiperidine N-Protected-4-mercaptopiperidine 4-Mercaptopiperidine->N-Protected-4-mercaptopiperidine Amine Protection (e.g., Boc, Cbz) N,S-Diprotected-4-mercaptopiperidine N,S-Diprotected-4-mercaptopiperidine N-Protected-4-mercaptopiperidine->N,S-Diprotected-4-mercaptopiperidine Thiol Protection (e.g., Trt, Acm, etc.) S-Protected-4-mercaptopiperidine S-Protected-4-mercaptopiperidine N,S-Diprotected-4-mercaptopiperidine->S-Protected-4-mercaptopiperidine Selective N-Deprotection (e.g., TFA for Boc) N-Protected-4-mercaptopiperidine_deprotected N-Protected-4-mercaptopiperidine_deprotected N,S-Diprotected-4-mercaptopiperidine->N-Protected-4-mercaptopiperidine_deprotected Selective S-Deprotection (Orthogonal Conditions) Final Product Final Product S-Protected-4-mercaptopiperidine->Final Product Further Functionalization Fully Deprotected Molecule Fully Deprotected Molecule Final Product->Fully Deprotected Molecule Final S-Deprotection Final Product_alt Final Product_alt N-Protected-4-mercaptopiperidine_deprotected->Final Product_alt Further Functionalization Final Product_alt->Fully Deprotected Molecule Final N-Deprotection

Caption: Orthogonal protection and deprotection workflow for 4-mercaptopiperidine.

Performance Comparison of Thiol-Protecting Groups

The selection of a suitable thiol-protecting group is crucial for the success of a synthetic route. The following table summarizes the performance of several common and alternative protecting groups. The data is compiled from studies on cysteine and other aminothiols, providing a strong indication of their applicability to 4-mercaptopiperidine.

Protecting GroupProtection Yield (Typical)StabilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
Trityl (Trt) > 90%Stable to basic and nucleophilic conditions. Labile to acid.Mild acid (e.g., TFA in DCM) with a scavenger (e.g., TIS).[1]High yielding protection, bulky group can offer steric protection, readily cleaved under mild acidic conditions.[1]Can be partially cleaved during some chromatographic purifications.
Acetamidomethyl (Acm) 80-90%Stable to acidic and basic conditions used in peptide synthesis.[1]Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.[1]Very stable to a wide range of conditions, allowing for orthogonal deprotection.Deprotection requires heavy metals which can be toxic.[1]
tert-Butyl (tBu) Moderate to HighHighly stable to a wide range of conditions, including TFA.Strong acids (e.g., HF) or Mercury(II) acetate in TFA.Orthogonal to mild acid- and base-labile groups.Requires harsh deprotection conditions.
p-Methoxybenzyl (PMB) > 85%More acid-labile than benzyl ethers. Stable to basic conditions.[1]Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).[1]Can be cleaved under conditions orthogonal to Trt and t-butyl groups.[1]Stronger acid is required for cleavage compared to Trt.[1]
Phenacyl (Pac) HighStable in 50% TFA/DCM, HF, and HBr/AcOH.Zn or Mg in acetic acid at room temperature.[2]Efficient and economic protection, stable to strong acids, mild deprotection.[2]Potential for side reactions with certain substrates.
Tetrahydropyranyl (THP) > 95% (solvent-free)Stable to basic, nucleophilic, and reducing conditions. Very acid-labile.[1]Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).[1]High yielding, "green" protection method available, very mild deprotection.[1]Introduces a new chiral center, potentially complicating analysis.[1]

Experimental Protocols

Detailed methodologies for the protection and deprotection of thiols are crucial for reproducibility. The following protocols are based on established procedures for aminothiols and can be adapted for 4-mercaptopiperidine.

Protocol 1: S-Tritylation of N-Boc-4-mercaptopiperidine

This protocol describes the protection of the thiol group with a trityl group.

Materials:

  • N-Boc-4-mercaptopiperidine

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-Boc-4-mercaptopiperidine (1.0 eq.) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add Trityl chloride (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford S-trityl-N-Boc-4-mercaptopiperidine.

Protocol 2: Deprotection of S-Trityl Group

This protocol details the removal of the trityl protecting group under mild acidic conditions.

Materials:

  • S-Trityl-N-Boc-4-mercaptopiperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve S-trityl-N-Boc-4-mercaptopiperidine in DCM.

  • Add TIS (2-5 eq.) to the solution.

  • Add a solution of TFA in DCM (typically 1-5% v/v) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The deprotection is usually complete within 30-60 minutes.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: S-Acetamidomethyl (Acm) Protection

This protocol describes the introduction of the stable Acm protecting group.

Materials:

  • N-Boc-4-mercaptopiperidine

  • N-(Hydroxymethyl)acetamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-4-mercaptopiperidine (1.0 eq.) and N-(hydroxymethyl)acetamide (1.2 eq.) in DCM.

  • Add TFA (catalytic amount) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Deprotection of S-Acm Group with Mercury(II) Acetate

This protocol outlines the cleavage of the Acm group using a mercury(II) salt. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.

Materials:

  • S-Acm-N-Boc-4-mercaptopiperidine

  • Mercury(II) acetate [Hg(OAc)₂]

  • Aqueous acetic acid (e.g., 10%)

  • β-Mercaptoethanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the Acm-protected compound in 10% aqueous acetic acid.

  • Adjust the pH of the solution to approximately 4.0 with glacial acetic acid.

  • Add mercury(II) acetate (1.1 eq. per Acm group) and stir the mixture at room temperature under an inert atmosphere.

  • Monitor the reaction (typically 1-2 hours).

  • After completion, add an excess of β-mercaptoethanol to precipitate the mercury salts.

  • Stir for an additional 2-4 hours.

  • Remove the precipitate by centrifugation or filtration.

  • The product in the supernatant can be isolated by extraction or purified by HPLC.

Protocol 5: S-Phenacyl (Pac) Protection

This protocol describes the introduction of the phenacyl protecting group.

Materials:

  • N-Boc-4-mercaptopiperidine

  • Phenacyl bromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

Procedure:

  • To an ice-cooled solution of N-Boc-4-mercaptopiperidine (1.0 eq.) in EtOAc, add TEA or DIPEA (1.1 eq.) followed by phenacyl bromide (1.1 eq.).[2]

  • Stir the reaction mixture at room temperature for 2-4 hours.[2]

  • Dilute the mixture with EtOAc and wash with brine and saturated NaHCO₃ solution.[2]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purify the crude product by silica gel chromatography.[2]

Protocol 6: Deprotection of S-Phenacyl (Pac) Group

This protocol details the reductive cleavage of the phenacyl group.

Materials:

  • S-Pac-N-Boc-4-mercaptopiperidine

  • Magnesium turnings or Zinc dust

  • Acetic acid

  • Methanol or Ethanol

Procedure:

  • Dissolve the S-Pac protected compound in a mixture of methanol or ethanol and acetic acid.

  • Add magnesium turnings (excess) or zinc dust (excess) to the solution.

  • Stir the suspension at room temperature. The deprotection is typically rapid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the metal residues and wash with the alcohol solvent.

  • Concentrate the filtrate and isolate the product by extraction and/or chromatography.

Decision Pathway for Protecting Group Selection

The choice of a protecting group is a critical step in the synthetic design. The following diagram illustrates a decision-making process for selecting an appropriate thiol protecting group for 4-mercaptopiperidine, considering the planned subsequent reaction conditions.

Decision_Tree start Start: Need to protect 4-mercaptopiperidine thiol q1 Are subsequent steps acid-sensitive? start->q1 q2 Are subsequent steps base-sensitive? q1->q2 No q4 Is orthogonality to acid-labile groups needed? q1->q4 Yes q3 Are mild deprotection conditions required? q2->q3 No pg_acm Consider Acetamidomethyl (Acm) q2->pg_acm Yes pg_trityl Consider Trityl (Trt) or THP q3->pg_trityl Yes pg_tbu Consider tert-Butyl (tBu) q3->pg_tbu No q4->q3 No q4->pg_acm Yes pg_pac Consider Phenacyl (Pac) pg_acm->pg_pac Alternative pg_pmb Consider p-Methoxybenzyl (PMB) pg_tbu->pg_pmb Alternative

Caption: Decision tree for selecting a thiol protecting group.

This guide provides a foundational understanding of alternative protecting groups for 4-mercaptopiperidine. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate and synthetic route.

References

Biological activity comparison of compounds synthesized with and without the 4-mercaptopiperidine moiety

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct comparative data necessitates a broader look at the potential contributions of the 4-mercaptopiperidine scaffold in biologically active compounds. This guide synthesizes available information on piperidine derivatives and the general roles of thiol groups in medicinal chemistry to provide a contextual comparison for researchers, scientists, and drug development professionals.

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups, enhancing interactions with biological targets.[1] While extensive research has explored the impact of various substituents on the piperidine scaffold, a direct and systematic comparison of the biological activity of compounds with and without the 4-mercaptopiperidine moiety is notably absent in publicly available literature.

This guide aims to bridge this knowledge gap by providing an objective overview based on existing, albeit non-comparative, data. We will explore the known biological activities of select compounds featuring the 4-mercaptopiperidine core and contrast them with analogous piperidine derivatives bearing other functionalities at the 4-position. Furthermore, we will delve into the established roles of the thiol group in drug design to hypothesize its potential influence on the pharmacological profile of these molecules.

The Piperidine Scaffold: A Foundation for Diverse Biological Activities

The piperidine nucleus is a versatile scaffold found in a multitude of pharmaceuticals.[3] Its derivatives have been developed as anticancer agents, opioid receptor modulators, and CCR5 antagonists for HIV-1 entry inhibition, among other applications.[4] The biological activity of these compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[5]

The Role of the Thiol Group in Medicinal Chemistry

The thiol (-SH) group is a unique functional group that can confer a range of useful properties to a drug molecule.[6][7][8] Thiol-containing drugs can act as:

  • Antioxidants and Radical Scavengers: By donating a hydrogen atom, thiols can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.[6][8]

  • Metal Chelators: Thiols form stable complexes with heavy metal ions, a property utilized in treatments for heavy metal poisoning.[6][8]

  • Nucleophiles: The thiol group is a good nucleophile and can react with electrophilic species. This reactivity can be harnessed for covalent inhibition of enzymes.

  • Modulators of Bioavailability: The thiol group can influence a molecule's polarity and its ability to cross biological membranes, potentially enhancing bioavailability.[9][10]

Comparative Biological Activity Data

The following tables present a collection of biological activity data for compounds containing the 4-mercaptopiperidine moiety and for piperidine derivatives with other substituents at the 4-position. It is crucial to note that this data is compiled from different studies and does not represent a direct, head-to-head comparison.

Table 1: Examples of Biologically Active Compounds with a 4-Mercaptopiperidine Moiety

Compound Class/DerivativeBiological ActivityKey Findings
Penem DerivativesAntibacterial (especially against MRSA)Incorporation of a 4-mercaptopiperidine side chain in penem antibiotics showed high antibacterial activity.
Quinazoline DerivativesAnticancerA quinazoline derivative containing 4-mercaptopiperidine exhibited an IC50 of 0.34 μM against a cancer cell line.
Pyrimidine DerivativesAntimicrobial (Mycobacterium tuberculosis)A pyrimidine compound with a 4-mercaptopiperidine moiety showed a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL.

Table 2: Examples of Biologically Active 4-Substituted Piperidine Derivatives (Non-Mercapto)

Compound Class/Derivative4-SubstituentBiological ActivityKey Findings
Fentanyl AnaloguesN-phenethylOpioid Receptor AgonistThe N-phenethyl group is optimal for µ-opioid receptor affinity, leading to potent analgesic effects.[4]
CCR5 AntagonistsHydroxyl (-OH)HIV-1 Entry Inhibition4-hydroxypiperidine derivatives act as a scaffold for potent CCR5 antagonists.[4]
Furfurylidene PiperidonesVarious aryl sulfonyl, benzoyl, etc.AnticancerShowed significant cytotoxicity against leukemia and colon cancer cell lines.[11]
4-Hydroxycoumarin DerivativesHydroxyl (-OH)AntimicrobialExhibited activity against Gram-positive bacteria.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of a compound's biological activity. Below is a generalized protocol for a common in vitro cytotoxicity assay.

MTT Assay for Anticancer Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for illustrating complex processes and relationships in drug discovery and development.

G General Experimental Workflow for Compound Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Compound Synthesis (with/without 4-mercaptopiperidine) purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo data_analysis Data Analysis (IC50, Ki, etc.) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization G Hypothetical Signaling Pathway Modulation receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activation compound Piperidine Derivative compound->receptor Inhibition kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

References

A Comparative Guide to Purity Assessment of tert-Butyl 4-mercaptopiperidine-1-carboxylate: HPLC, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of tert-Butyl 4-mercaptopiperidine-1-carboxylate. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The presence of a thiol group makes this compound susceptible to oxidation, primarily forming the corresponding disulfide dimer. Therefore, a robust analytical method for purity assessment must be able to separate and quantify the parent compound from this key impurity and other potential process-related impurities. This guide compares three powerful analytical techniques for this purpose.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[1]
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for separating the target thiol from its non-volatile disulfide impurity.Suitable for volatile and thermally stable compounds. Potential for thermal degradation of the Boc-protecting group.[2][3]Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[4]
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be necessary to improve volatility and thermal stability.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5][6]
Primary Impurity Detection Excellent capability to separate and quantify the disulfide impurity.May require derivatization of both the analyte and the disulfide for simultaneous analysis.Can quantify both the analyte and the disulfide if unique signals are present for each.
Data Analysis Purity is typically calculated using the area percent method from the chromatogram.[7]Purity is determined by area percent normalization of the total ion chromatogram.Purity is calculated from the integral ratios of the analyte and internal standard signals, and their respective weights and molecular weights.[1]
Strengths High resolution, robust, and widely available.High sensitivity and provides structural information of volatile impurities through mass spectrometry.Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte itself.[4][8]
Limitations Requires a reference standard for impurity identification and quantification.Risk of thermal decomposition of the analyte, which can lead to inaccurate purity assessment.[2][3]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a proposed RP-HPLC method designed for the separation of this compound from its disulfide impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Acetonitrile/Water (10 mL) weigh->dissolve inject Inject 10 µL dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This proposed GC-MS protocol is designed to minimize thermal degradation of the N-Boc group.

  • Instrumentation: Gas chromatograph with a Mass Spectrometer detector.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (use of a cooled injection system is recommended if available).

  • Detector (MS) Transfer Line Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane. Derivatization of the thiol group (e.g., silylation) can be considered to improve thermal stability.

  • Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject 1 µL dissolve->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate TIC Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines a qNMR method for the absolute purity determination of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, e.g., Maleic Acid.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the singlet from the tert-butyl group) and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis weigh_sample Weigh Sample & Internal Std. dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Std. Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Conclusion

The choice of analytical technique for determining the purity of this compound should be guided by the specific requirements of the analysis.

  • RP-HPLC is a highly versatile and robust method, particularly well-suited for separating the target compound from its primary non-volatile disulfide impurity. It is the recommended method for routine quality control.

  • GC-MS can provide valuable information on volatile impurities but should be used with caution due to the potential for thermal degradation of the N-Boc protecting group. Method development should focus on minimizing inlet temperature and time.

  • qNMR offers a powerful, non-destructive method for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte. It is an excellent orthogonal technique to confirm the purity determined by HPLC.

For comprehensive purity assessment, a combination of HPLC for routine analysis and separation of key impurities, with qNMR for orthogonal confirmation of the absolute purity of the main component, represents a robust and reliable analytical strategy.

References

A Comparative Guide to the X-ray Crystallography of tert-Butyl Piperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of various tert-butyl piperidine-1-carboxylate derivatives. While specific crystallographic data for tert-Butyl 4-mercaptopiperidine-1-carboxylate is not publicly available, this document leverages data from closely related structures to offer insights into the expected structural features and provides a framework for experimental analysis. The information presented herein is intended to guide researchers in their structural biology and drug design endeavors involving this class of compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for several piperidine derivatives, offering a comparative overview of their unit cell parameters and refinement statistics. These compounds serve as valuable alternatives for understanding the structural landscape of this compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR1wR2
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one (MCAMPO)[1]C₂₄H₂₈N₂O₃MonoclinicP2₁/c9.5714(10)19.7588(10)11.3961(10)94.383(10)40.05090.1352
N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-one (MCAIPO)[1]C₂₆H₃₂N₂O₃OrthorhombicP2₁2₁2₁9.0053(2)12.1942(10)21.1742(2)-40.05950.1151
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone (MDPTAN)[2]C₃₈H₄₄N₈S₂ · 2(C₂H₃N)MonoclinicP2₁/c16.324(4)15.179(4)17.650(5)104.98(5)40.0890.1962
Piperidine-1-carboximidamide[3]C₆H₁₃N₃MonoclinicP2₁/c12.2193(9)5.5784(5)10.4885(7)91.887(4)4--

Experimental Protocols

The determination of the crystal structure of piperidine derivatives by X-ray crystallography generally follows a standardized workflow. Below is a detailed methodology based on protocols reported for similar compounds.

Single Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include acetonitrile, methanol, or ethyl acetate.[3]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.[3] Data is collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[1][2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Conformational Analysis

The piperidine ring in these derivatives predominantly adopts a chair conformation .[2][3] However, other conformations, such as a twist-boat , have also been observed, depending on the nature and substitution pattern of the substituents.[1] For instance, in N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one, the heterocyclic ring exhibits a twist-boat conformation.[1] In contrast, the piperidine rings in t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone adopt chair conformations.[2] The conformation of the piperidine ring is a critical factor in determining the overall shape of the molecule and its potential interactions with biological targets.

Molecular Interactions

Intermolecular interactions play a crucial role in the crystal packing of these molecules. Hydrogen bonds, particularly N-H···N and C-H···O, are commonly observed and contribute significantly to stabilizing the crystal lattice.[1][2] In some structures, C-H···π interactions also play a supportive role in the molecular packing.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_analysis Analysis & Deposition Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Data_Processing Data Processing XRay->Data_Processing Solution Structure Solution (Direct Methods) Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., CHECKCIF) Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Experimental workflow for X-ray crystallography.

This guide highlights the key structural aspects of tert-butyl piperidine-1-carboxylate derivatives based on available crystallographic data of analogous compounds. Researchers can use this information as a foundation for their own structural studies, aiding in the prediction of molecular conformations and crystal packing, and ultimately facilitating the rational design of new molecules with desired properties.

References

Comparing the efficacy of different coupling reagents for tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different reagents and reaction conditions for the S-coupling of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a crucial intermediate in the synthesis of various pharmaceutical compounds. The thiol group of this molecule offers a reactive handle for the formation of carbon-sulfur bonds through reactions such as S-alkylation and Michael addition. The choice of reagents and reaction conditions can significantly impact the yield, purity, and reaction time. This document summarizes experimental data from various sources to aid in the selection of the most suitable synthetic route.

Comparison of S-Coupling Methodologies

The following table summarizes the quantitative data for different S-coupling reactions of this compound with various electrophiles.

Reaction TypeElectrophileBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
S-Alkylation 4-Chlorobenzyl chloridePotassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN)80295
S-Alkylation 2-BromopyridineSodium Hydride (NaH)N,N-Dimethylformamide (DMF)25188
Michael Addition Ethyl acrylateTriethylamine (Et₃N)Dichloromethane (DCM)251292

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: S-Alkylation with 4-Chlorobenzyl chloride

This protocol describes the S-alkylation of this compound with an activated benzyl halide.

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((4-chlorobenzyl)thio)piperidine-1-carboxylate.

Protocol 2: S-Alkylation with 2-Bromopyridine

This method outlines the S-arylation of this compound with a heteroaryl halide using a strong base.

Procedure:

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide at 0°C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2-bromopyridine (1.1 eq) in N,N-dimethylformamide.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate.

Protocol 3: Thio-Michael Addition to Ethyl Acrylate

This protocol details the conjugate addition of the thiol to an α,β-unsaturated ester.

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add ethyl acrylate (1.2 eq).

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-((1-(tert-butoxycarbonyl)piperidin-4-yl)thio)propanoate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the underlying chemical transformations.

S_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Mix in Solvent (e.g., Acetonitrile) A->D B Electrophile (e.g., 4-Chlorobenzyl chloride) B->D C Base (e.g., K₂CO₃) C->D E Heat and Stir (e.g., 80°C, 2h) D->E F Filter E->F G Concentrate F->G H Column Chromatography G->H I Pure S-Alkylated Product H->I

Caption: General workflow for the S-alkylation of this compound.

Michael_Addition_Workflow cluster_start_ma Starting Materials cluster_reaction_ma Reaction cluster_workup_ma Workup & Purification MA_A This compound MA_D Mix in Solvent (e.g., Dichloromethane) MA_A->MA_D MA_B Michael Acceptor (e.g., Ethyl acrylate) MA_B->MA_D MA_C Base/Catalyst (e.g., Et₃N) MA_C->MA_D MA_E Stir at RT (e.g., 12h) MA_D->MA_E MA_F Wash with Water/Brine MA_E->MA_F MA_G Dry and Concentrate MA_F->MA_G MA_H Column Chromatography MA_G->MA_H MA_I Pure Michael Adduct MA_H->MA_I

Caption: General workflow for the Thio-Michael addition of this compound.

Reaction_Mechanisms cluster_s_alkylation S-Alkylation Mechanism cluster_michael_addition Michael Addition Mechanism SA1 Thiolate Formation (Base deprotonates Thiol) SA2 Nucleophilic Attack (Thiolate attacks Electrophile) SA1->SA2 SA3 Product Formation SA2->SA3 MA1 Thiolate Formation (Base deprotonates Thiol) MA2 Conjugate Addition (Thiolate attacks β-carbon) MA1->MA2 MA3 Enolate Intermediate MA2->MA3 MA4 Protonation MA3->MA4 MA5 Product Formation MA4->MA5

Caption: Simplified mechanisms for S-alkylation and Thio-Michael addition reactions.

A Comparative Analysis of the Stability of N-Boc-4-mercaptopiperidine Thiol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the thiol functionality of 4-mercaptopiperidine is a critical consideration in the synthesis of complex molecules in drug discovery and development. The stability of these protecting groups under various reaction conditions dictates the overall efficiency and success of a synthetic route. This guide provides an objective comparison of the stability of commonly employed thiol protecting groups on an N-Boc-4-mercaptopiperidine scaffold, supported by representative experimental data primarily derived from studies on cysteine, a structurally related thiol-containing amino acid.

Data Presentation: Comparative Stability of Thiol Protecting Groups

The stability of a thiol protecting group is highly dependent on the specific chemical environment. The following table summarizes the stability of common thiol protecting groups under acidic and basic conditions frequently encountered in organic synthesis. This data, largely extrapolated from studies on S-protected cysteine derivatives, serves as a valuable guide for selecting an appropriate protecting group for 4-mercaptopiperidine.

Protecting GroupStructureStability to TFA (Trifluoroacetic Acid)Stability to PiperidineCommon Deprotection Method(s)Key Characteristics
Trityl (Trt) -C(C₆H₅)₃Labile[1]Stable[1]Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[1]Most common and cost-effective for routine synthesis where a free thiol is desired after cleavage.[1]
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Stable[1]Stable[1]Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[1]High stability allows for purification of the protected molecule before disulfide bond formation. Orthogonal to many other protecting groups.[1]
tert-Butyl (tBu) -C(CH₃)₃StableStableRequires specific, often harsh, deprotection conditions not typically used in standard synthesis.High stability under a wide range of conditions.
tert-Butylthio (StBu) -S-C(CH₃)₃Stable (in the absence of thiol scavengers)[1]Stable[1]Reduction with thiols (e.g., DTT) or phosphines[1]Useful for on-resin disulfide bond formation. Deprotection can be sluggish.[1]
4-Methoxytrityl (Mmt) -C(C₆H₅)₂(C₆H₄-p-OCH₃)Very Labile (cleaved by 1-2% TFA)[1]Stable[1]Dilute TFA, Iodine[1]Allows for selective on-resin deprotection for modifications or disulfide bond formation.[1]

Experimental Protocols

The following protocols are representative methodologies for assessing the stability of a protected 4-mercaptopiperidine derivative under acidic and basic conditions. These protocols can be adapted to compare different thiol protecting groups.

Protocol 1: Stability Assessment in Acidic Conditions (TFA)

Objective: To determine the lability of a thiol protecting group on N-Boc-4-mercaptopiperidine upon exposure to trifluoroacetic acid.

Materials:

  • N-Boc-S-(protected)-4-mercaptopiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Mass spectrometer

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the N-Boc-S-(protected)-4-mercaptopiperidine in DCM.

  • Reaction Setup: In a clean vial, add 1 mL of the stock solution. To this, add 1 mL of a freshly prepared cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Time-Course Analysis: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of ACN and water.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the protected starting material from the deprotected product. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Quantification: Determine the peak areas of the starting material and the deprotected product. Calculate the percentage of the remaining protected compound at each time point.

  • Mass Spectrometry Confirmation: Confirm the identity of the deprotected product by mass spectrometry.

Protocol 2: Stability Assessment in Basic Conditions (Piperidine)

Objective: To evaluate the stability of a thiol protecting group on N-Boc-4-mercaptopiperidine in the presence of a common base used for Fmoc deprotection.

Materials:

  • N-Boc-S-(protected)-4-mercaptopiperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Mass spectrometer

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the N-Boc-S-(protected)-4-mercaptopiperidine in DMF.

  • Reaction Setup: In a clean vial, add 1 mL of the stock solution. To this, add 250 µL of piperidine to achieve a 20% (v/v) solution.

  • Time-Course Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of ACN and water containing 0.1% TFA.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the protected starting material from any degradation products.

  • Quantification: Determine the peak area of the starting material at each time point and calculate the percentage of the remaining protected compound.

  • Mass Spectrometry Confirmation: Use mass spectrometry to identify any potential deprotected or side products.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_setup Reaction Setup cluster_analysis Time-Course Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution of N-Boc-S-(protected)- 4-mercaptopiperidine Reaction_Vial Aliquot into Reaction Vial Stock_Solution->Reaction_Vial Add_Reagent Add Test Reagent (e.g., TFA or Piperidine) Reaction_Vial->Add_Reagent Time_Points Sample at Predetermined Time Points Add_Reagent->Time_Points Incubate Quench Quench Reaction Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC MS Confirm by Mass Spec HPLC->MS Quantify Quantify Peak Areas HPLC->Quantify Calculate Calculate % Remaining Protected Compound Quantify->Calculate Plot Plot Stability Over Time Calculate->Plot

Caption: Workflow for assessing the stability of protected 4-mercaptopiperidines.

Orthogonal Protection Strategy

The use of an N-Boc protecting group in conjunction with an acid-labile (e.g., Trityl) or a base-stable/orthogonally-removed (e.g., Acm) thiol protecting group allows for selective deprotection and functionalization of the 4-mercaptopiperidine scaffold.

Orthogonal_Protection cluster_deprotection Selective Deprotection Pathways Start N-Boc-S-(Protected)-4-mercaptopiperidine Acid_Deprotection Acidic Conditions (e.g., TFA) Start->Acid_Deprotection If S-Protecting Group is Stable Base_Deprotection Basic Conditions (e.g., Piperidine) Start->Base_Deprotection Orthogonal_Deprotection Specific Reagent (e.g., Iodine for Acm) Start->Orthogonal_Deprotection If S-Protecting Group is Orthogonal Product_N_Deprotected H-S-(Protected)-4-mercaptopiperidine Acid_Deprotection->Product_N_Deprotected No_Reaction Stable Base_Deprotection->No_Reaction If S-Protecting Group is Stable Product_S_Deprotected N-Boc-SH-4-mercaptopiperidine Orthogonal_Deprotection->Product_S_Deprotected

Caption: Decision pathway for selective deprotection of N-Boc-S-protected-4-mercaptopiperidine.

References

A Comparative Guide to In-Vitro Assay Validation for Novel Compounds Derived from tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in-vitro validation of novel compounds derived from tert-Butyl 4-mercaptopiperidine-1-carboxylate. Given the therapeutic potential of sulfur-containing heterocyclic compounds, this document outlines key assays for cytotoxicity and enzyme inhibition, offering a direct comparison with established piperidine-based compounds and other relevant alternatives. All experimental data is presented in structured tables, accompanied by detailed protocols and workflow visualizations to support robust experimental design and data interpretation.

I. Comparative Cytotoxicity Analysis

The evaluation of cytotoxic potential is a critical initial step in the assessment of any novel compound. The following table summarizes the in-vitro cytotoxicity of various piperidine derivatives against a panel of human cancer cell lines, as determined by the MTT assay. This data provides a benchmark for evaluating the potential anticancer activity of new derivatives of this compound.

Table 1: Comparative In-Vitro Cytotoxicity (IC50 in µM) of Piperidine Derivatives

Compound/AnalogTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-Based Pyrrole/Piperidine Hybrid (1)A549 (Lung)5.988 ± 0.12Doxorubicin-
Indolo–pyrazole grafted with thiazolidinone (6a)HCT-116 (Colon)>100Sunitinib8.90 ± 0.12
Indolo–pyrazole grafted with thiazolidinone (6b)HCT-116 (Colon)5.80 ± 0.10Sunitinib8.90 ± 0.12
Thiobarbiturate-based s-triazine hydrazoneHepG2 (Liver)3.8 ± 0.3--
Thiobarbiturate-based s-triazine hydrazoneHCT-116 (Colon)1.9 ± 0.4--
Artemisinin derivative with sulfur (4a)PC-3 (Prostate)1.65-FU6.8
Artemisinin derivative with sulfur (4f)A549 (Lung)30.55-FU42.5

Note: The data presented is a compilation from multiple sources to illustrate a comparative trend. Researchers should consult the original publications for detailed experimental conditions.

II. Comparative Enzyme Inhibition Analysis

Piperidine scaffolds are present in numerous enzyme inhibitors. This section provides a comparative analysis of the inhibitory activity of various piperidine derivatives against acetylcholinesterase (AChE), a key target in neurodegenerative diseases.

Table 2: Comparative In-Vitro Acetylcholinesterase (AChE) Inhibition (IC50 in µM)

Compound/AnalogIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-Based Pyrrole/Piperidine Hybrid (1-13)19.44 ± 0.60 to 36.05 ± 0.4Galantamine19.34 ± 0.62
N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5a)1.77Tacrine-
N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5m)4.50Tacrine-

Note: The data presented is a compilation from multiple sources to illustrate a comparative trend. Researchers should consult the original publications for detailed experimental conditions.

III. Experimental Protocols

A. In-Vitro Cytotoxicity Assay: MTT Method

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[1]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add test compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

B. In-Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition by Ellman's Method

This protocol describes the spectrophotometric method developed by Ellman for determining AChE inhibitory activity.[2]

Materials:

  • 96-well plates

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE enzyme solution

  • Test compounds (inhibitors)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer to each well.

  • Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations (or buffer for the control).

  • Enzyme Addition: Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh release into synaptic cleft ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for ACh_receptor ACh binds to receptors ACh_release->ACh_receptor Binds ACh_hydrolysis ACh -> Choline + Acetate AChE->ACh_hydrolysis Catalyzes signal_transduction Signal Transduction ACh_receptor->signal_transduction inhibitor Mercaptopiperidine-derived AChE Inhibitor inhibitor->AChE Inhibits

Caption: Cholinergic signaling and AChE inhibition.

This guide provides foundational protocols and comparative data to aid in the in-vitro validation of novel compounds derived from this compound. The presented methodologies and data tables are intended to serve as a starting point for comprehensive preclinical evaluation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a thiol-containing compound that requires careful handling due to its potential hazards, including a strong, unpleasant odor and potential for environmental toxicity. The following protocols are designed to provide essential, immediate safety and logistical information to ensure the safe management of this compound from use to disposal.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risks:

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before each use and change them frequently.[1]

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator is necessary.[1]

In the event of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures. General first-aid procedures include:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

II. Disposal Procedures

There are two primary methods for the disposal of this compound: collection for licensed professional waste disposal and in-laboratory chemical inactivation for small quantities.

1. Licensed Professional Waste Disposal (Strongly Recommended)

The most appropriate and compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[3] This ensures adherence to all federal, state, and local regulations.

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and securely sealed container.[1][3] The container should be made of a compatible material.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

2. In-Laboratory Chemical Inactivation (for Small Quantities)

For small quantities of this compound, chemical inactivation through oxidation can be performed in the laboratory to convert the malodorous and hazardous thiol into a less volatile and less harmful sulfonic acid derivative.[3][4] The primary oxidizing agents for this procedure are sodium hypochlorite (bleach) or hydrogen peroxide.

Quantitative Data for In-Laboratory Inactivation

ParameterGuidelineRationale
Oxidant-to-Thiol Ratio A significant excess of the oxidizing agent should be used. For a 5.25% sodium hypochlorite solution, a general guideline is approximately 7 mL for every 1 mL of mercaptan.[3]Ensures complete oxidation of the thiol to the corresponding sulfonic acid, preventing the release of volatile mercaptan.
Reaction pH The reaction mixture should be maintained at an alkaline pH (>10).[1]Promotes the formation of the thiolate anion, which is more readily oxidized, and helps to control the reaction rate.
Temperature Control The reaction can be exothermic. The temperature of the reaction vessel should be monitored and cooled if necessary.[3]Prevents uncontrolled reactions and potential splashing of hazardous materials.
Reaction Time The reaction should be allowed to proceed for several hours with stirring.Ensures the oxidation reaction goes to completion. The absence of the characteristic thiol odor is a good indicator of completion.

III. Experimental Protocol for In-Laboratory Inactivation

The following is a detailed, step-by-step protocol for the chemical inactivation of small quantities of this compound using sodium hypochlorite (bleach).

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5.25%)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Stir plate and stir bar

  • Large beaker or flask

  • pH paper or pH meter

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Work in a Fume Hood: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of volatile mercaptans.[1]

  • Prepare the Reaction Vessel: For each 1 gram of this compound waste, place at least 100 mL of water in a large beaker or flask equipped with a stir bar.

  • Adjust pH: While stirring, slowly add sodium hydroxide solution to the water to achieve a pH greater than 10.

  • Add Mercaptan Waste: Slowly add the this compound waste to the alkaline water solution with continuous stirring.

  • Add Oxidizing Agent: Gradually add the sodium hypochlorite solution to the aqueous mercaptan mixture. The addition should be slow to control the exothermic reaction.[1]

  • Monitor and Maintain pH: Throughout the addition of the bleach, monitor the pH of the reaction mixture and add more sodium hydroxide solution as needed to maintain a pH above 10.[1]

  • Stir and React: Continue to stir the reaction mixture at room temperature for several hours to ensure complete oxidation. The disappearance of the characteristic mercaptan odor is a primary indicator of reaction completion.

  • Neutralize Excess Oxidant (Optional but Recommended): If a large excess of bleach was used, it can be neutralized by the careful, slow addition of a reducing agent such as sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.

  • Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., hydrochloric acid).

  • Dispose of the Final Solution: The resulting neutralized solution, containing the sulfonic acid salt, should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS department. Do not pour the treated solution down the drain unless explicitly permitted by your EHS office.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated decision_quantity Is it a small quantity suitable for in-lab treatment? start->decision_quantity in_lab_treatment In-Laboratory Chemical Inactivation (Oxidation) decision_quantity->in_lab_treatment Yes prof_disposal Licensed Professional Hazardous Waste Disposal decision_quantity->prof_disposal No perform_oxidation Perform oxidation with bleach or hydrogen peroxide following approved protocol. in_lab_treatment->perform_oxidation collect_waste Collect in a labeled, sealed, and compatible hazardous waste container. prof_disposal->collect_waste store_waste Store container in a designated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end neutralize_solution Neutralize the resulting sulfonic acid solution. perform_oxidation->neutralize_solution collect_treated_waste Collect treated waste in a labeled hazardous waste container. neutralize_solution->collect_treated_waste collect_treated_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

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